Allyl(benzyl)sulfide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6937-97-9 |
|---|---|
Molecular Formula |
C10H12S |
Molecular Weight |
164.27 g/mol |
IUPAC Name |
prop-2-enylsulfanylmethylbenzene |
InChI |
InChI=1S/C10H12S/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
InChI Key |
JEJKPKFDMNNGDH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSCC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Allyl Benzyl Sulfide and Its Structural Analogs
Catalytic Approaches to Allyl(benzyl)sulfide Synthesis
The synthesis of thioethers, including allyl and benzyl (B1604629) derivatives, has been significantly advanced through the development of catalytic reactions that utilize transition metals. These methods often proceed under mild conditions with high functional group tolerance, providing efficient access to a diverse range of sulfide (B99878) compounds.
Iridium-Catalyzed Asymmetric Allylation Strategies
Iridium catalysis provides a powerful strategy for the asymmetric synthesis of chiral allyl sulfides. These methods often employ chiral ligands to induce high levels of enantioselectivity in the allylation of thiol nucleophiles. organic-chemistry.orgacs.org The iridium-catalyzed asymmetric allylation of aliphatic thiols with allyl carbonates can produce branched allyl sulfides with excellent regio- and enantioselectivity. organic-chemistry.orgacs.orgnih.gov
The reaction is typically catalyzed by an iridium complex ligated with a chiral monodentate phosphoramidite (B1245037) ligand. organic-chemistry.orgacs.org Dichloromethane has been identified as the optimal solvent for this transformation. organic-chemistry.org This methodology has proven effective for a range of allylic substrates and aliphatic thiols, affording branched products in yields from 34% to 80%, with regioselectivity up to 94:6 and enantiomeric excess (ee) values as high as 98%. organic-chemistry.orgacs.org This represents a significant achievement in the transition-metal-catalyzed allylation of aliphatic thiols, providing access to valuable chiral building blocks for the synthesis of biologically active sulfur-containing compounds. organic-chemistry.org
| Allyl Carbonate | Thiol | Catalyst System | Yield (Branched) | b:l Ratio | ee | Citation |
| Cinnamyl methyl carbonate | 1-Hexanethiol | [Ir(COD)Cl]2 / Chiral Ligand L3 | 75% | 93:7 | 97% | organic-chemistry.orgacs.org |
| Cinnamyl methyl carbonate | Cyclohexanethiol | [Ir(COD)Cl]2 / Chiral Ligand L3 | 80% | 94:6 | 98% | organic-chemistry.orgacs.org |
| Cinnamyl methyl carbonate | Benzyl mercaptan | [Ir(COD)Cl]2 / Chiral Ligand L3 | 78% | 92:8 | 97% | organic-chemistry.orgacs.org |
| (E)-Hex-2-en-1-yl methyl carbonate | Benzyl mercaptan | [Ir(COD)Cl]2 / Chiral Ligand L3 | 64% | 85:15 | 95% | organic-chemistry.org |
Nickel-Catalyzed C-S Coupling Reactions
Nickel catalysis offers a versatile and cost-effective platform for the formation of C–S bonds. Various nickel-catalyzed methods have been developed, including the cross-coupling of alkenyl or aryl halides with thiols and the decarbonylative thioetherification of carboxylic acids. organic-chemistry.orgorganic-chemistry.orgacs.org
A notable strategy is the decarbonylative thioetherification, which uses abundant carboxylic acids as starting materials. organic-chemistry.orgacs.org In this approach, benzoic, cinnamic, and benzyl carboxylic acids can be coupled with a range of aromatic and aliphatic thiols. acs.org The reaction is typically performed at elevated temperatures in the presence of a nickel catalyst such as Ni(cod)2, a phosphine (B1218219) ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and an activator like pivalic anhydride (B1165640) (Piv2O), affording thioethers in yields up to 99%. organic-chemistry.orgacs.org This method demonstrates high functional group tolerance and represents an atom- and step-economical alternative to traditional methods that rely on organohalides. organic-chemistry.org
Other nickel-catalyzed approaches include the cross-coupling of alkenyl halides with thiols under mild, basic conditions and the reaction of allylic acetates with thiols promoted by a Ni(0)-triethyl phosphite (B83602) complex. organic-chemistry.orgorganic-chemistry.org These methods provide efficient routes to various alkenyl and allylic sulfides. organic-chemistry.orgorganic-chemistry.org
| Carboxylic Acid | Thiol | Catalyst System | Yield | Citation |
| Benzoic acid | 4-Methylbenzenethiol | Ni(cod)2, dppp, Piv2O | 90% | acs.org |
| Cinnamic acid | 4-Methylbenzenethiol | Ni(cod)2, dppp, Piv2O | 73% | organic-chemistry.orgacs.org |
| Phenylacetic acid | 4-Methylbenzenethiol | Ni(cod)2, dppp, Piv2O | 85% | organic-chemistry.org |
| 4-Chlorobenzoic acid | Benzenethiol | Ni(cod)2, dppp, Piv2O | 95% | acs.org |
Indium-Catalyzed Substitution Reactions
Indium catalysts are effective in promoting the synthesis of thioethers through various substitution pathways. These reactions often proceed under mild conditions and tolerate a range of functional groups. Key strategies include the dehydrative coupling of alcohols with thiols and the substitution of allylic acetates. organic-chemistry.orgchemrevlett.com
An efficient method involves the use of indium(III) triflate (In(OTf)3) to catalyze the dehydrative thioetherification of secondary and tertiary benzyl alcohols with both aromatic and aliphatic thiols. chemrevlett.com This reaction proceeds with very low catalyst loadings (0.1–0.2 mol%) in nitromethane (B149229) at 80 °C, providing excellent yields of the desired thioethers. chemrevlett.com
Another significant approach is the indium triiodide (InI3)-catalyzed substitution of the acetoxy group in substrates like benzyl and allyl acetates using thiosilanes as the sulfur source. organic-chemistry.orgpharmatutor.orgorganic-chemistry.org This provides a versatile route to various thioethers, including allyl and benzyl sulfides, in good yields. organic-chemistry.orgpharmatutor.org Additionally, nano-sized indium oxide has been shown to catalyze the C-S bond formation between allyl chloride and arylthiols. researchgate.net
| Electrophile | Nucleophile | Catalyst | Conditions | Yield | Citation |
| Benzyl acetate | Trimethyl(phenylthio)silane | InI3 | CH2Cl2, rt | 94% | organic-chemistry.org |
| Allyl acetate | Trimethyl(phenylthio)silane | InI3 | CH2Cl2, rt | 92% | organic-chemistry.org |
| Diphenylmethanol | Thiophenol | In(OTf)3 (0.2 mol%) | MeNO2, 80 °C | 99% | chemrevlett.com |
| 1-Phenylethan-1-ol | 4-Chlorothiophenol | In(OTf)3 (0.2 mol%) | MeNO2, 80 °C | 91% | chemrevlett.com |
Copper-Catalyzed Thiolation Procedures
Copper-catalyzed C–S cross-coupling reactions, often referred to as Ullmann-type couplings, are a cornerstone for the synthesis of aryl sulfides and can be extended to alkyl-aryl sulfides. These methods typically involve the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base. organic-chemistry.orgmdpi.com
While traditionally requiring harsh conditions, modern protocols have been developed that proceed under milder temperatures with the aid of specific ligands. acsgcipr.org For example, ligand-free copper(I) oxide (Cu2O) can effectively catalyze the C-S bond formation between aryl iodides and thiols to produce a wide array of diaryl and alkyl-aryl sulfides in good yields. organic-chemistry.org Microwave-promoted C-S coupling using copper(II) oxide and 1,10-phenanthroline (B135089) in water also provides an efficient route to aryl sulfides. organic-chemistry.org
A particularly mild and environmentally friendly method uses copper sulfate (B86663) (CuSO4) as the catalyst and sodium thiosulfate (B1220275) (Na2S2O3) as the sulfur source in water at room temperature. nih.gov This system is compatible with various biomolecules, highlighting its potential for late-stage functionalization in complex settings. nih.gov Although many examples focus on aryl sulfides, the formation of alkyl-aryl sulfides demonstrates the potential applicability of these methods for constructing benzyl sulfide structures. organic-chemistry.org
| Aryl Halide | Thiol | Catalyst System | Base | Yield | Citation |
| Iodobenzene | Thiophenol | CuI (10 mol%) | K3PO4 | 92% | organic-chemistry.org |
| 1-Iodo-4-nitrobenzene | Thiophenol | Cu2O (10 mol%) | Cs2CO3 | 92% | organic-chemistry.org |
| 1-Iodo-4-methoxybenzene | 1-Dodecanethiol | Cu2O (10 mol%) | Cs2CO3 | 81% | organic-chemistry.org |
| 1-Bromo-4-fluorobenzene | Thiophenol | Cu2O (10 mol%) | Cs2CO3 | 86% | organic-chemistry.org |
Zinc-Catalyzed Hydrothiolation Reactions
Zinc catalysts offer two distinct and effective strategies for the synthesis of thioethers: the dehydrative coupling of alcohols and the hydrothiolation of alkenes. chemrevlett.comnih.gov
The zinc-catalyzed dehydrative thioetherification of benzylic alcohols with thiols is a well-established method. chemrevlett.com Inexpensive zinc salts like zinc iodide (ZnI2) or zinc chloride (ZnCl2) can efficiently catalyze the reaction between various benzylic alcohols and thiols to give the corresponding thioethers in moderate to high yields (71-99%). chemrevlett.com Zinc triflate (Zn(OTf)2) has also been reported as an effective catalyst for this transformation. cbijournal.comresearchgate.net
A different approach involves the zinc-catalyzed regioselective hydrothiolation of alkenes. nih.govacs.orgacs.org In the presence of a zinc catalyst, such as zinc iodide (ZnI2), and a Brønsted acid co-catalyst like 4-toluenesulfonic acid, thiols can be added across a C=C double bond. nih.govacs.org This reaction proceeds via a Markovnikov-type addition, selectively forming the more substituted sulfide. nih.govacs.orgacs.org This method is effective for a wide range of aryl alkenes and both arenethiols and alkyl thiols, providing excellent yields while suppressing the formation of the anti-Markovnikov isomer. nih.gov This makes it a valuable tool for converting allyl precursors into the corresponding sulfide structures.
| Reaction Type | Substrate(s) | Catalyst System | Conditions | Yield | Citation |
| Dehydrative Coupling | Benzyl alcohol, Thiophenol | ZnI2 (50 mol%) | DCE, reflux | 99% | chemrevlett.com |
| Dehydrative Coupling | 4-Methoxybenzyl alcohol, Thiophenol | ZnCl2 (10 mol%) | Neat, rt | 93% | chemrevlett.com |
| Hydrothiolation | Styrene, 4-Methylbenzenethiol | ZnI2, 4-Toluenesulfonic acid | CH2Cl2, rt | 99% | nih.govacs.org |
| Hydrothiolation | 1-Octene, Benzenethiol | ZnI2, 4-Toluenesulfonic acid | CH2Cl2, rt | 91% | nih.govacs.org |
Rhodium-Catalyzed Hydrothiolation of Dienes
Rhodium-catalyzed hydrothiolation represents a powerful and atom-economical method for the formation of carbon-sulfur bonds, enabling the synthesis of allylic sulfides from 1,3-dienes. acs.org This methodology allows for the selective addition of a thiol across one of the double bonds in a diene system. Research has demonstrated that by carefully selecting the rhodium catalyst and associated ligands, high regioselectivity can be achieved, affording either secondary or tertiary allylic sulfides from the addition of a thiol to the more substituted double bond of the diene. acs.org
The regioselectivity of the hydrothiolation of 1,3-dienes can be controlled by the choice of counterion associated with the rhodium center. acs.org Non-coordinating counterions, such as hexafluoroantimonate (SbF₆⁻), favor η⁴-diene coordination, leading to the formation of allylic sulfides. acs.org Conversely, coordinating counterions like chloride (Cl⁻) promote η²-diene binding, resulting in homoallylic sulfides. acs.org
Further advancements have focused on the hydrothiolation of other unsaturated systems. For instance, the divergent reactivity of cyclopropenes under rhodium-catalyzed hydrothiolation can yield either cyclopropyl (B3062369) sulfides or ring-opened allylic sulfides. nih.govescholarship.org The outcome is dictated by the choice of bisphosphine ligand. Electron-rich Josiphos ligands tend to promote reductive elimination from a common cyclopropyl-Rh(III) intermediate to give the cyclopropyl sulfide product. nih.govescholarship.org In contrast, atropoisomeric ligands like DTBM-BINAP facilitate a ring-opening pathway to generate the allylic sulfide. nih.govescholarship.org An enantioselective variant for the synthesis of chiral allylic sulfones has also been developed, which proceeds through a Rh-catalyzed hydrothiolation of allenes followed by oxidation of the resulting allylic thioether. nih.gov
Table 1: Ligand-Controlled Divergent Hydrothiolation of Cyclopropenes
| Ligand Family | Product Type | Selectivity | Reference |
|---|---|---|---|
| Josiphos (alkyl-substituted) | Cyclopropyl Sulfide | High enantio- and diastereoselectivity | nih.govescholarship.org |
Platinum(II) Complex Catalysis in Related Sulfide Oxidation Systems
While not a direct synthesis of sulfides, the oxidation of sulfides to sulfoxides is a critical related transformation. Platinum(II) complexes have emerged as effective photocatalysts for the aerobic oxidation of sulfides. acs.orgrsc.org These catalytic systems can oxidize a wide array of sulfides, including those with aryl, alkyl, allyl, and benzyl groups, with high chemoselectivity, avoiding over-oxidation to the corresponding sulfone. rsc.org
The process often utilizes visible light and atmospheric oxygen as the terminal oxidant, presenting an environmentally friendly alternative to traditional stoichiometric oxidants. acs.orgrsc.org Cationic Pt(II) complexes featuring 8-oxyquinolinate or 8-thioquinolinate and various phosphine ligands have been synthesized and evaluated. acs.org The coordination of different phosphine ligands can tune the photophysical properties of the complex, such as the absorption energy of the metal-to-ligand charge-transfer (MLCT) band. acs.org Certain water-soluble Pt(II) complexes have demonstrated high catalytic performance and stability, allowing the photooxidation to be performed in water as a green solvent. acs.org For example, the catalyst [Pt(QS)(dppe)]Cl has been used to successfully catalyze the oxidation of various sulfides in water. acs.org
Table 2: Performance of Selected Pt(II) Photocatalysts in Sulfide Oxidation
| Catalyst | Ligands | Key Feature | Reference |
|---|---|---|---|
| [Pt(QO)(BINAP)]Cl | 8-oxyquinolinate, BINAP | High catalytic performance and stability | acs.org |
| [Pt(QS)(dppe)]Cl | 8-thioquinolinate, dppe | Effective in water as a solvent | acs.org |
Proazaphosphatrane-Catalyzed Isomerizations of Related Sulfides
Proazaphosphatranes are strong, non-ionic bases that have proven to be highly effective catalysts for the isomerization of allylic compounds under mild conditions. dicp.ac.cn Specifically, proazaphosphatrane catalysts of the type P(RNCH₂CH₂)₃N (where R = Me, i-Pr) can selectively isomerize allyl phenyl sulfide to its corresponding vinyl isomer, 1-phenylthiopropene. dicp.ac.cnresearchgate.net
This transformation is typically carried out in a solvent like acetonitrile (B52724) at a moderate temperature of 40°C, achieving high yields of up to 95%. dicp.ac.cnresearchgate.net The isomerization results in a mixture of Z/E isomers of the vinyl sulfide. researchgate.net This catalytic method is also applicable to a range of other allylic compounds, including allylaromatics and allyl phenyl sulfone. dicp.ac.cnsigmaaldrich.com The process offers significant advantages, including mild reaction conditions, experimental simplicity, and high product yields. researchgate.net
Table 3: Proazaphosphatrane-Catalyzed Isomerization of Allyl Phenyl Sulfide
| Substrate | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Allyl phenyl sulfide | P(i-PrNCH₂CH₂)₃N | CH₃CN, 40°C | 1-Phenylthiopropene (Z/E mixture) | 93-95% | researchgate.net |
Ruthenium(II)-Catalyzed and Cobalt(II)-Based Metal Systems in Related Sulfonamide Synthesis
Although the synthesis of sulfonamides differs from that of sulfides, the catalytic systems employed are relevant within the broader context of organosulfur chemistry. Ruthenium(II) and Cobalt(II) complexes are notable catalysts for constructing sulfonamide frameworks.
Cobalt(II)-based metalloradical systems have been developed for the enantioselective 1,5-C-H amination of sulfonyl azides to produce chiral five-membered cyclic sulfonamides. thieme-connect.comnih.gov This catalytic process operates through a stepwise radical mechanism under neutral and non-oxidative conditions and is effective for both arylsulfonyl and the more challenging alkylsulfonyl azides. thieme-connect.comnih.gov The system demonstrates remarkable chemoselectivity, capable of aminating allylic C-H bonds without reacting with C=C double bonds. nih.gov
Ruthenium(II) complexes are also widely used in sulfonamide chemistry. They have been employed as catalysts for the intermolecular annulation of alkenyl sulfonamides with alkynes to access bicyclic sultams. thieme-connect.com Furthermore, Ru(II)-Schiff base complexes bearing a sulfonamide moiety have been shown to be efficient catalysts for the transfer hydrogenation of ketones. researchgate.net In a different application, sulfonamide-based Ru(II) complexes have been designed as chemosensors for anion recognition. researchgate.net
Non-Catalytic and Green Synthesis Techniques for this compound Derivatives
Thiol-Free One-Pot Methodologies
To address the malodorous and toxic nature of thiols, thiol-free synthetic methods for sulfides have been developed. A facile and efficient one-pot method allows for the direct synthesis of sulfides from starting materials like benzyl bromides using potassium thioacetate (B1230152) (PTA) as the sulfur source. researchgate.netnih.gov This approach avoids the isolation of thiol intermediates.
The reaction is typically performed under green conditions, often without a metal catalyst, and is compatible with a variety of functional groups. researchgate.netnih.gov The process involves the initial reaction of the halide with PTA, followed by in-situ hydrolysis to generate the thiolate, which then reacts with another equivalent of the halide to form the sulfide. This methodology has been successfully applied to synthesize a range of symmetrical and unsymmetrical sulfides, including bis-sulfides. researchgate.net A similar transition-metal-free, one-pot protocol has been developed for synthesizing 2-benzyl/2-allyl-substituted thiobenzoazoles in water, highlighting the green potential of such methods. acs.org
Metal-Free and Solvent-Free Reaction Conditions for Related Sulfides
Significant progress has been made in developing metal-free and solvent-free reactions for sulfide synthesis, aligning with the principles of green chemistry. Benzylic sulfides can be synthesized by the reaction of benzylic alcohols with various thiols under catalyst- and solvent-free conditions. organic-chemistry.org
Another green approach is the visible-light-promoted thiolation of benzyl chlorides with thiosulfonates, which proceeds efficiently via an electron donor-acceptor complex, obviating the need for a metal or photocatalyst. organic-chemistry.org The hydrothiolation of alkenes can also be achieved under metal-free conditions. For example, I₂ can catalyze the Markovnikov hydrothiolation of alkenes with high functional group tolerance. organic-chemistry.org Furthermore, a highly selective anti-Markovnikov addition of thiols to unactivated alkenes can be performed in water at room temperature without any additives, providing a very simple and efficient route to linear thioethers. organic-chemistry.org The reduction of sulfoxides back to sulfides has also been achieved under organic solvent-free conditions using NaSH·H₂O and aqueous HCl, yielding only sodium chloride and sulfur as non-hazardous byproducts. tandfonline.com
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Allyl phenyl sulfide |
| Allyl phenyl sulfone |
| Benzyl bromide |
| 1-Phenylthiopropene |
| Potassium thioacetate (PTA) |
| Sodium Hydrosulfide (B80085) (NaSH) |
| DTBM-BINAP |
| BINAP |
Utilization of Nano-Materials in Sulfide Synthesis
The application of nanomaterials as catalysts represents a significant advancement in the synthesis of sulfides, offering high efficiency, mild reaction conditions, and catalyst reusability. Gold nanoparticles, in particular, have demonstrated considerable efficacy in thioetherification reactions.
Gold nanoparticles supported on zirconium dioxide (Au/ZrO₂) have been shown to be highly effective catalysts for the synthesis of allyl and benzyl sulfides from their respective phosphates. rsc.orgrsc.orgrsc.org The reaction proceeds efficiently by coupling allyl or benzyl phosphates with thiosilanes under mild conditions, yielding the desired sulfides in excellent yields. rsc.orgrsc.org The Au/ZrO₂ catalyst exhibits excellent turnover and can be reused without significant loss of activity. rsc.orgrsc.org Detailed studies have revealed that cationic gold species on the surface of the nanoparticles serve as a source for highly active, soluble gold species that are the true catalysts for the C–O bond thioetherification. rsc.orgrsc.org This methodology is not limited to primary substrates; secondary benzyl phosphates also react efficiently to produce the corresponding sulfides in high yields. rsc.org
In addition to gold, other nanomaterials have been utilized. Indium oxide nanoparticles (nano-In₂O₃) have been found to catalyze the conversion of thiols to sulfides effectively. researchgate.net Silica nanoparticles have also been employed as a reusable catalyst for a straightforward synthesis of various thioethers under neutral reaction conditions at room temperature. researchgate.net Another approach involves the use of CoCuFe₂O₄ nanoparticles to catalyze the C-S coupling of aryl boronic acids with thiols. mdpi.com
Table 1: Nano-Material Catalyzed Synthesis of Sulfides
| Catalyst | Substrate 1 | Substrate 2 | Product Type | Yield | Reference |
| Au/ZrO₂ | Allyl Phosphate (B84403) | Thiosilane | Allyl Sulfide | Excellent | rsc.orgrsc.org |
| Au/ZrO₂ | Benzyl Phosphate | Thiosilane | Benzyl Sulfide | 79-92% | rsc.org |
| nano-In₂O₃ | Thiol | Allyl Chloride | Allyl-Aryl Sulfide | Excellent | researchgate.net |
| CoCuFe₂O₄ NPs | Aryl Boronic Acid | Thiol | Unsymmetrical Sulfide | Good | mdpi.com |
Grignard Reagent-Mediated S-Benzylation Pathways
Grignard reagents are powerful nucleophiles widely used for forming new carbon-carbon bonds. pearson.com Their application has been extended to the synthesis of sulfides in thiol-free methods, which circumvents the use of malodorous starting materials.
A notable method involves the reaction of Grignard reagents with S-alkyl, S-aryl, or S-vinyl thiosulfate sodium salts, commonly known as Bunte salts. organic-chemistry.orgacs.org This reaction accommodates a wide range of Bunte salts and Grignard reagents, producing sulfides in good yields. organic-chemistry.orgacs.org For the synthesis of benzyl sulfides, a benzylic Grignard reagent can be reacted with a suitable Bunte salt. Alternatively, other Grignard reagents can be coupled with S-benzyl thiosulfate sodium salts. organic-chemistry.org
Another pathway involves the reaction of allylsilanes with sulfur dioxide, catalyzed by a Lewis acid, to form silyl (B83357) sulfinates. researchgate.net These intermediates act as sulfinyl transfer agents, reacting with various Grignard reagents (aryl, alkyl, allyl) to produce allyl sulfoxides in yields up to 83%. researchgate.net Subsequent reduction of the sulfoxide (B87167) would yield the corresponding sulfide. The nucleophilic attack by the Grignard reagent is accelerated in toluene (B28343), particularly with the addition of Lewis acidic additives like LiCl or ZnCl₂. researchgate.net
Sulfoxide Reduction/C-S Bond Metathesis Cascades
Cascade reactions, which involve multiple bond-forming events in a single pot, offer high atom and step economy. A significant development in sulfide synthesis is a cascade process involving the reduction of a sulfoxide coupled with a C-S bond metathesis.
This catalyst-free and base-free method reacts sulfoxides with alkyl bromides in an ionic liquid, such as [Bmim][OTf], to produce high-value sulfides. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov The reaction cascade is initiated by a classical Kornblum oxidation, where the alkyl bromide reduces the sulfoxide. organic-chemistry.orgorganic-chemistry.orgnih.gov This process demonstrates high functional group tolerance and operates under mild conditions, with proven scalability and the advantage of a sustainable, recyclable solvent. organic-chemistry.orgorganic-chemistry.org The methodology is applicable to a broad scope of aryl sulfoxides and alkyl bromides. organic-chemistry.org While this specific cascade has been detailed for alkyl bromides, the principle could be extended to benzyl bromides for the synthesis of benzyl sulfide analogs. The practicality of this method is enhanced by successful gram-scale reactions and the ability to recycle the ionic liquid. organic-chemistry.org
Stereoselective and Chiral Synthesis of this compound Analogs
The synthesis of chiral sulfur-containing compounds is crucial, as these molecules are valuable building blocks, ligands in asymmetric catalysis, and core components of bioactive molecules. rsc.orgresearchgate.net
Asymmetric Thioetherification with Chirality Transfer
A key strategy in asymmetric synthesis is the transfer of existing chirality from a starting material to the final product. In the context of sulfide synthesis, this has been effectively demonstrated using gold nanoparticle catalysis.
The Au/ZrO₂-catalyzed thioetherification of an optically active, enantiomerically enriched benzyl phosphate with a thiosilane proceeds stereospecifically. rsc.orgrsc.org For instance, the reaction of (R)-benzyl phosphate affords the corresponding (S)-benzyl sulfide in high yield (94%) and with excellent enantiomeric excess (89% ee). rsc.org This high degree of chirality transfer suggests that the thioetherification of C-O bonds by the gold catalyst proceeds via an Sₙ2-type mechanism, which involves an inversion of stereochemistry at the chiral center. rsc.org This method provides an efficient route to benzyl sulfides with high enantiomeric purity. rsc.orgrsc.org
Enantioselective Cascade Allylation/Acyl Transfer Rearrangement
Developing new catalytic systems for creating chiral centers is a cornerstone of modern organic synthesis. An iridium-catalyzed asymmetric cascade reaction has been developed to produce structurally important chiral β-hydroxy allylic sulfide derivatives. rsc.orgrsc.orgresearchgate.net
This unprecedented reaction involves the allylation and acyl transfer rearrangement of readily available thioesters and vinyl ethylene (B1197577) carbonate (VEC). rsc.orgresearchgate.net Thioesters, which have not typically been used as nucleophiles in transition-metal-catalyzed asymmetric allylation, serve as masked thiols. rsc.org The iridium catalyst facilitates the asymmetric allylation of VEC, and the resulting intermediate undergoes an acyl transfer rearrangement to yield the chiral β-hydroxy allylic sulfide products. rsc.orgrsc.org This method provides access to a diverse range of these valuable sulfide derivatives in moderate to high yields and with excellent enantioselectivity (e.g., up to 92% ee). rsc.orgrsc.orgresearchgate.net The protocol is noted for its broad substrate scope, excellent regio- and enantioselective control, and the use of easily accessible starting materials. rsc.org
Table 2: Iridium-Catalyzed Asymmetric Cascade Reaction
| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
| Thioester | Vinyl Ethylene Carbonate (VEC) | Iridium Complex | Chiral β-hydroxy allylic sulfide | 75% (gram-scale) | 92% | rsc.orgresearchgate.net |
Sulfenofunctionalization of Chiral Organoboronic Acids for Allyl Sulfide Synthesis
Organoboronic acids are versatile reagents in organic synthesis. The development of methods using chiral organoboronic acids provides a powerful tool for asymmetric synthesis. A novel method for synthesizing densely functionalized chiral allyl sulfide derivatives is based on the sulfenofunctionalization of chiral α-trifluoromethyl allylboronic acids. nih.govresearchgate.netresearchgate.net
This approach is catalyzed by selenium and demonstrates remarkably high stereo-, diastereo-, and site-selectivity. nih.govresearchgate.netresearchgate.net The reaction mechanism is believed to proceed through the formation of a stable thiiranium ion intermediate, followed by a rapid deborylative ring-opening. nih.govresearchgate.netrsc.org This process yields chiral allyl SCF₃, SCF₂R, SCN, and SAr species that also contain a CF₃ group. nih.gov The resulting allyl sulfide products possess an alkene unit, which serves as a useful functional handle for further asymmetric transformations. researchgate.net
Elucidation of Reaction Mechanisms and Reactivity Profiles of Allyl Benzyl Sulfide
Mechanistic Investigations of Oxidation Reactions
The oxidation of allyl(benzyl)sulfide can proceed through various pathways, yielding primarily the corresponding sulfoxide (B87167) and sulfone. The reaction mechanisms are highly dependent on the choice of oxidant and reaction conditions, including the use of photocatalysts, the presence of peroxides, and the application of thermal energy.
Visible Light Photocatalytic Oxidation Mechanisms
Visible-light photocatalysis offers a green and efficient method for the oxidation of sulfides. While direct studies on this compound are not prevalent, the mechanism can be inferred from studies on related compounds like benzyl (B1604629) alcohol and thioanisole (B89551). Typically, a photocatalyst, such as a ruthenium complex anchored on hematite (B75146) or iridium clusters on TiO2, absorbs visible light, leading to the generation of electron-hole pairs. researchgate.netrsc.org
The photogenerated holes can directly oxidize the sulfide (B99878) sulfur atom. Alternatively, they can react with adsorbed water or oxygen to produce highly reactive oxygen species. researchgate.net In the case of this compound, the sulfide molecule would adsorb onto the surface of the photocatalyst. The photogenerated holes then initiate the oxidation process, likely forming a radical cation intermediate. This intermediate would then react with molecular oxygen, which is activated by the photogenerated electrons, to form the sulfoxide. researchgate.net The process can be highly selective, with studies on thioanisole showing up to 100% yield of the sulfoxide under visible light with a molecular ruthenium catalyst. rsc.org Further oxidation to the sulfone is possible but can often be controlled by tuning the reaction conditions.
Role of Singlet Oxygen and Radical Intermediates in Sulfide Oxidation
Singlet oxygen (¹O₂) is a key intermediate in the photooxidation of organic sulfides. cuny.edu It is a highly reactive electrophilic species that readily attacks the electron-rich sulfur atom of the sulfide. wikipedia.org The reaction is generally accepted to proceed through initial formation of a persulfoxide intermediate (R₂S⁺O-O⁻). cuny.edu This intermediate is unstable and can undergo several transformations.
It can be trapped by another sulfide molecule to form two molecules of sulfoxide, or it can rearrange to a more stable hydroperoxysulfurane intermediate, especially in the presence of protic solvents or substrates with intramolecular OH groups. cuny.edu These intermediates are stronger oxidants than singlet oxygen itself and can oxidize another sulfide or sulfoxide molecule. cuny.edu This explains the formation of sulfone, which can occur even when the sulfoxide product is unreactive towards singlet oxygen directly. cuny.edu The reaction of singlet oxygen with allylic sulfides can also involve ene-type reactions, leading to the formation of allylic hydroperoxides, although oxidation at the sulfur atom is typically the dominant pathway. acs.orgthieme-connect.de
Radical intermediates also play a crucial role, particularly in oxidation pathways that involve C-H bond activation or decomposition of precursors. For instance, alkyl sulfoxides can serve as precursors to alkyl radicals under visible light irradiation in the presence of N-methoxy pyridinium (B92312) salts. chemrxiv.org In the context of this compound oxidation, benzylic radicals can be formed due to the relative weakness of the benzylic C-H bond, which is stabilized by resonance with the aromatic ring. libretexts.orgmasterorganicchemistry.com These radical intermediates can then react with oxygen or other oxidizing species in the system.
Chemoselectivity in Sulfoxide and Sulfone Formation
Achieving chemoselectivity in the oxidation of sulfides is a significant goal, allowing for the targeted synthesis of either the sulfoxide or the sulfone. This control is typically achieved by carefully managing the reaction conditions, such as the nature and stoichiometry of the oxidant, the catalyst, and the solvent. acs.org
Hydrogen peroxide (H₂O₂) is a common oxidant where selectivity can be controlled. For instance, using LiNbMoO₆ as a catalyst, the selective oxidation of allylic sulfides to either sulfoxides or sulfones can be achieved by controlling the stoichiometry of H₂O₂. organic-chemistry.orgorganic-chemistry.org Similarly, using tantalum carbide as a catalyst with H₂O₂ favors the formation of sulfoxides in high yields, whereas niobium carbide as the catalyst efficiently produces the corresponding sulfones. organic-chemistry.orgorganic-chemistry.org
The reaction temperature and solvent can also dictate the outcome. A method for the switchable synthesis of aryl sulfones and sulfoxides was developed where chemoselectivity was controlled simply by the reaction temperature, using O₂/air as the terminal oxidant. acs.org In polar solvents, the oxidation of methyl phenyl sulfide is more likely to proceed to the sulfone. jsynthchem.com Therefore, using a less polar solvent like THF can enhance selectivity for the sulfoxide. jsynthchem.com Metal-free systems, such as using gem-dihydroperoxides or a combination of hydrogen peroxide and triflic acid, have also been shown to provide excellent yields of sulfoxides without over-oxidation to sulfones. organic-chemistry.org
| Catalyst/Reagent | Oxidant | Primary Product | Key Control Factor | Reference |
|---|---|---|---|---|
| LiNbMoO₆ | H₂O₂ | Sulfoxide or Sulfone | Stoichiometry of H₂O₂ | organic-chemistry.org, organic-chemistry.org |
| Tantalum Carbide | H₂O₂ | Sulfoxide | Catalyst Choice | organic-chemistry.org, organic-chemistry.org |
| Niobium Carbide | H₂O₂ | Sulfone | Catalyst Choice | organic-chemistry.org, organic-chemistry.org |
| None | O₂/Air | Sulfoxide or Sulfone | Reaction Temperature | acs.org |
| gem-dihydroperoxides | - | Sulfoxide | Reagent Choice | organic-chemistry.org |
Allylic and Benzylic C-H Bond Activation Mechanisms
The presence of both allylic and benzylic C-H bonds in this compound introduces alternative reaction pathways involving their activation. These C-H bonds are weaker than typical sp³ C-H bonds and are susceptible to activation by transition metal catalysts or through radical processes. masterorganicchemistry.comhsetdata.com
Benzylic C-H Activation: The benzylic position is particularly reactive due to the ability of the benzene (B151609) ring to stabilize an adjacent radical, cation, or anion through resonance. libretexts.orgmasterorganicchemistry.com Oxidation at the benzylic carbon can be achieved using various metal catalysts and oxidants. thieme-connect.de The mechanism often involves the formation of a stable benzyl radical as a key intermediate. masterorganicchemistry.comthieme-connect.de This can be initiated by hydrogen atom transfer (HAT) to an excited photocatalyst or a potent hydrogen atom abstractor. hsetdata.comnih.gov The resulting benzyl radical can then be trapped by an oxygen source or undergo further oxidation to form a carbocation, which then reacts with a nucleophile. nih.gov In the case of this compound, oxidation at the benzylic carbon could compete with oxidation at the sulfur atom, although sulfur oxidation is generally more facile. nih.gov
Allylic C-H Activation: Similarly, the allylic C-H bond can be activated. Transition metals like palladium are known to catalyze allylic C-H activation, typically forming a π-allyl-metal intermediate. nih.govthieme-connect.dedtu.dk This process involves the cleavage of a C-H bond with the assistance of the metal. thieme-connect.de The resulting intermediate can then react with a nucleophile. While often used for C-C or C-N bond formation, this activation pathway could, under specific oxidative conditions, lead to C-O bond formation at the allylic position. The sulfide moiety itself can act as a directing group in iridium-catalyzed C-H activation, facilitating cyclization reactions, which highlights the potential for the sulfur atom to influence the reactivity of nearby C-H bonds. nih.gov
Peroxide-Mediated Oxidation Pathways
Hydrogen peroxide (H₂O₂) is a widely used "green" oxidant for the selective oxidation of sulfides to sulfoxides. nih.gov The reaction can often be performed under mild, transition-metal-free conditions. For instance, using glacial acetic acid as a solvent, H₂O₂ effectively oxidizes a variety of sulfides, including benzyl and allyl sulfides, to their corresponding sulfoxides in excellent yields. nih.gov In these systems, no oxidation is observed at the benzylic C-H bond or the carbon-carbon double bond of the allyl group, demonstrating high chemoselectivity for the sulfur atom. nih.gov
The mechanism is believed to involve the electrophilic attack of a peroxide oxygen atom on the sulfide sulfur atom. nih.gov The reaction conditions, such as the choice of catalyst, can be tuned to favor either the sulfoxide or the sulfone as the final product. organic-chemistry.org The use of supported catalysts, such as manganese or palladium-based nanoparticles, can enhance the efficiency and selectivity of H₂O₂-mediated oxidations. jsynthchem.comnih.govacs.org These catalytic systems often proceed under mild conditions and allow for easy recovery and reuse of the catalyst.
Thermal Decomposition and Pyrolysis Mechanisms
The gas-phase thermolysis of this compound has been studied, revealing a unimolecular decomposition pathway. tandfonline.com When pyrolyzed in a stirred-flow system at temperatures between 315-418°C, the primary products are propene and polymers of benzyl thioaldehyde. tandfonline.com
The reaction follows first-order kinetics and is consistent with a molecular mechanism involving a six-centered cyclic transition state, which is a type of retro-ene reaction. tandfonline.comresearchgate.net In this mechanism, a hydrogen atom from the benzylic carbon is transferred to the terminal carbon of the allyl group, leading to the concerted cleavage of the C-S and C-H bonds and the formation of a new C=C bond (propene) and a C=S bond (benzyl thioaldehyde). tandfonline.com
The Arrhenius parameters for the pyrolysis of benzyl allyl sulfide have been determined, providing insight into the energetics of the transition state. tandfonline.com
| Compound | Temperature Range (°C) | Pressure Range (torr) | Arrhenius Equation (k in s⁻¹) | Primary Products | Reference |
|---|---|---|---|---|---|
| Benzyl Allyl Sulfide | 315-418 | 2-15 | k = 10¹¹⁹³ exp(-141 ± 2 kJ/mol / RT) | Propene, Benzyl thioaldehyde polymers | tandfonline.com |
This mechanism is analogous to the thermal decomposition of other alkyl allyl sulfides and allyl ethers, which also proceed through similar six-membered cyclic transition states. tandfonline.comresearchgate.netnih.gov The thioaldehyde products are typically unstable and readily polymerize under the reaction conditions. tandfonline.com
Retro-Ene Reaction Pathways in Gas Phase Thermolysis of this compound
The gas-phase pyrolysis of this compound proceeds through a concerted retro-ene reaction mechanism. scribd.com This type of reaction is a pericyclic process involving a 1,5-hydrogen shift with a concurrent reorganization of the pi-electron system. wikipedia.orgorganic-chemistry.org Experimental and theoretical studies have shown that this pathway is favored over a multi-step free radical mechanism. scribd.com The primary products of this unimolecular decomposition are propene and thiobenzaldehyde. scribd.com
The reaction is initiated by the transfer of an allylic hydrogen atom to the sulfur atom, which proceeds through a cyclic transition state. scribd.com This concerted mechanism was confirmed by studies showing that the presence or absence of a free radical inhibitor had no effect on the reaction rate coefficients. scribd.com
Characterization of Cyclic Transition States
The thermolysis of this compound is characterized by a six-membered cyclic transition state. scribd.com Theoretical studies using Density Functional Theory (DFT) have elucidated the geometry of this transition state, describing it as a non-planar, six-centered structure. scribd.com In this transition state, the C-H bond of the allyl group is breaking while a new S-H bond is forming simultaneously. Concurrently, the C-S bond is cleaved, and the pi bonds rearrange to form the stable products, propene and thiobenzaldehyde. scribd.com Computational analysis indicates that the concerted mechanism involving this cyclic transition state has a significantly lower activation energy than a potential radical-based pathway, making it the favored reaction route. scribd.com
Kinetic Aspects and Arrhenius Parameters of Thermal Decomposition
The kinetics of the gas-phase thermolysis of this compound have been studied experimentally in a flow system using toluene (B28343) as a carrier gas at temperatures ranging from 606 K to 647 K. scribd.com The reaction follows first-order kinetics. scribd.com The empirical rate coefficients are described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A). scribd.com
The experimentally determined Arrhenius parameters for the thermal decomposition of this compound are summarized in the table below. scribd.com
| Parameter | Value | Units |
| Pre-exponential factor (log A) | 10.93 ± 0.18 | s⁻¹ |
| Activation Energy (Ea) | 141.2 | kJ·mol⁻¹ |
| Temperature Range | 606–647 | K |
| Data derived from experimental studies on the gas-phase pyrolysis of this compound. scribd.com |
The corresponding Arrhenius equation is: log k (s⁻¹) = (10.93 ± 0.18) - (141.2 kJ·mol⁻¹) / (2.303 * R * T) where R is the gas constant (8.314 J·mol⁻¹·K⁻¹) and T is the absolute temperature in Kelvin. scribd.com
Formation of Thioaldehyde Intermediates during Pyrolysis
A key product formed during the gas-phase pyrolysis of this compound is thiobenzaldehyde. scribd.com This reactive thioaldehyde is generated alongside propene as a direct result of the concerted retro-ene reaction. scribd.com The formation of thiobenzaldehyde is a characteristic outcome of this specific rearrangement pathway, where the benzylic portion of the parent molecule becomes the thio-carbonyl compound. scribd.com Thioaldehydes are an important class of sulfur compounds, and their generation through such thermal decompositions is a significant mechanistic feature. scribd.comresearchgate.net
Nucleophilic and Electrophilic Reactivity of this compound Scaffolds
The this compound structure contains multiple reactive sites, enabling a range of nucleophilic and electrophilic interactions. The sulfur atom possesses lone pairs, rendering it nucleophilic, while the allylic and benzylic carbons are activated towards nucleophilic substitution.
SN2 Reaction Mechanisms and Allylic/Benzylic Activation
The carbon atoms in the allylic and benzylic positions of this compound are activated towards bimolecular nucleophilic substitution (SN2) reactions. researchgate.netyoutube.comyoutube.com This enhanced reactivity, compared to simple alkyl systems, stems from the stabilization of the SN2 transition state. researchgate.netyoutube.com During the concerted backside attack characteristic of an SN2 mechanism, the central carbon atom adopts an sp2-like geometry in the transition state. youtube.commasterorganicchemistry.com This geometry allows the p-orbitals of the adjacent double bond (in the allyl group) or the aromatic ring (in the benzyl group) to overlap with the p-orbital of the reacting carbon, delocalizing the electron density and stabilizing the transition state. youtube.com
While this compound itself does not have a leaving group for a direct SN2 reaction, its sulfur atom can be alkylated to form a sulfonium (B1226848) salt (see section 3.3.2). This converts the sulfide into an excellent leaving group. msu.edu A subsequent SN2 attack by a nucleophile on this sulfonium salt would proceed rapidly at either the activated allylic or benzylic carbon, displacing a neutral dialkyl sulfide. researchgate.netmsu.edu
| Reactive Position | Activating Group | Reason for SN2 Activation |
| Allylic Carbon | C=C double bond | Conjugation stabilizes the trigonal bipyramidal transition state. youtube.com |
| Benzylic Carbon | Benzene Ring | π-system overlap stabilizes the transition state. researchgate.netyoutube.com |
Intermolecular and Intramolecular Nucleophilic Attacks at the Sulfur Atom
The sulfur atom in this compound is nucleophilic due to its lone pairs of electrons. msu.edu It can participate in intermolecular nucleophilic attacks on electrophiles. A classic example of this reactivity is the reaction of sulfides with alkyl halides to form ternary sulfonium salts. msu.edu In this SN2 reaction, the sulfur atom of this compound acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group. msu.edu This reaction results in the formation of a positively charged sulfonium ion, a key intermediate that can undergo further reactions as described in section 3.3.1. msu.edu The nucleophilicity of sulfur is significantly greater than that of oxygen, making the formation of such sulfonium salts from sulfides much more favorable than the formation of analogous oxonium salts from ethers. msu.edu
Radical Reaction Pathways
The reactivity of this compound is significantly influenced by radical-mediated processes. These pathways often involve the formation and subsequent reactions of highly reactive sulfur-centered radicals, known as thiyl radicals.
Generation and Role of Thiyl Radicals
Thiyl radicals (RS•) are pivotal intermediates in the radical chemistry of sulfur-containing organic compounds. mdpi.com In the context of allyl sulfides, these radicals can be generated through several mechanisms. The relatively weak S-H bond in thiols (bond dissociation energy of ~365 kJ/mol) makes them susceptible to homolytic cleavage, often initiated by other radical species. mdpi.com For allyl sulfides, thiyl radicals can be generated through the homolytic cleavage of the C-S or S-S bond, which can be induced by heat or light. rsc.org For instance, the phenylthiyl radical (PhS•) has been successfully generated in the gas phase by the vacuum flash pyrolysis of allyl phenyl sulfide. rsc.org
Once formed, thiyl radicals play a crucial role in various chemical transformations. A primary role is their participation in the reversible addition-fragmentation chain transfer (RAFT) process with allyl sulfide moieties. nih.gov In this process, a thiyl radical adds to the allyl group of an allyl sulfide, forming a carbon-centered radical intermediate. This intermediate can then undergo β-scission, which results in the fragmentation of the original crosslink and the regeneration of a thiyl radical. nih.govresearchgate.net This chain reaction mechanism allows for the cleavage of allyl sulfide crosslinks and can be utilized in designing photodegradable materials. nih.gov
The general mechanism for the reaction of a thiyl radical with an allyl sulfide is depicted below:
Addition: A thiyl radical (R'S•) adds to the double bond of an allyl sulfide (R-S-CH₂-CH=CH₂).
Formation of Intermediate: A carbon-centered radical intermediate is formed.
β-Scission: The intermediate undergoes fragmentation, cleaving a C-S bond and releasing a new thiyl radical (RS•) and a new allyl sulfide.
This reactivity is fundamental to thiol-ene and thiol-yne reactions, where thiyl radicals add efficiently across carbon-carbon multiple bonds. mdpi.comnih.gov
Electron Transfer Processes in Radical Formation
The formation of thiyl radicals is not limited to homolytic bond cleavage induced by thermal or photochemical means. One-electron redox processes are also a significant pathway for their generation. mdpi.comprinceton.edu Single electron oxidants, such as certain metal complexes like Mn(III), can facilitate the formation of thiyl radicals from their thiol precursors. nih.gov
In the context of electrochemical synthesis, thiols or thiophenols can be oxidized at an anode to generate thiyl radicals. acs.org These electrochemically generated thiyl radicals can then participate in various coupling reactions. While alkyl thiols generally possess higher oxidation potentials compared to their aromatic counterparts, leading to a slower generation of thiyl radicals, this method provides an alternative route to radical formation. acs.org
The process can be summarized as:
Oxidation: RSH → RS• + H⁺ + e⁻
Radical Polymerization Mechanisms Involving Allyl Sulfide Moieties
Allyl sulfide moieties can be involved in radical polymerization, particularly through a mechanism known as radical ring-opening polymerization (rROP) in cyclic allylic sulfides. rsc.orgacs.org While this compound is not a cyclic monomer itself, the fundamental steps of the polymerization involving the allyl sulfide group are relevant.
The polymerization process is typically initiated by a radical initiator, which generates a radical that can react with the monomer. In the case of cyclic allylic sulfides, the propagation mechanism involves a thiyl radical. rsc.org The radical ring-opening process of these monomers leads to the formation of an unusual thiyl radical that can propagate without significant side reactions like H-abstraction. rsc.org This results in the formation of polysulfides with alkene units in the polymer backbone. rsc.org
For non-cyclic allyl monomers, polymerization can be more complex. Traditional free-radical addition across the double bond of allyl monomers is often inefficient due to the high electron density of the double bond. nih.gov An alternative mechanism, radical-mediated cyclization (RMC), has been proposed for allyl ether polymerization. This process begins with the abstraction of an allylic hydrogen atom, generating a delocalized radical, which then reacts with another monomer. nih.gov While this is for allyl ethers, similar considerations of allylic hydrogen abstraction could be relevant for allyl sulfides under certain conditions.
Garlic essential oil, which is primarily composed of allyl sulfides, can be polymerized through a one-pot, solvent-free synthesis analogous to inverse vulcanization to create renewable adhesives. rsc.org This demonstrates the capability of allyl sulfides to undergo polymerization to form polysulfide materials. rsc.org
| Monomer Type | Polymerization Mechanism | Key Features | Resulting Polymer |
| Cyclic Allylic Sulfides | Radical Ring-Opening Polymerization (rROP) | Involves thiyl radical propagation; proceeds with complete ring-opening. | Polysulfides with 1,1-disubstituted alkene units. rsc.org |
| Allyl Ethers | Radical-Mediated Cyclization (RMC) | Initiated by allylic hydrogen abstraction; forms a five-membered ring radical. | Cyclized polymer structures. nih.gov |
| Allyl Sulfides (from Garlic Oil) | Inverse Vulcanization-like | One-pot, solvent-free synthesis. | Renewable polysulfide adhesives. rsc.org |
Isomerization Mechanisms of this compound Analogs
Analogs of this compound, such as alkyl allyl sulfides, can undergo isomerization reactions, particularly under basic conditions. The isomerization of an allyl sulfide to the corresponding propenyl sulfide is a well-documented process. sci-hub.se
This isomerization is catalyzed by bases, such as sodium ethoxide in ethanol. sci-hub.se The proposed mechanism for this reaction involves the formation of a carbanion intermediate. The base abstracts a proton from the carbon atom adjacent to the sulfur atom, forming a carbanion that is stabilized by the sulfur atom. This stabilization is thought to occur through the participation of resonance forms involving a decet of electrons around the sulfur atom. sci-hub.se
The reaction pathway can be described as follows:
Proton Abstraction: A base (e.g., ethoxide ion) removes a proton from the α-carbon of the allyl group.
Carbanion Formation: A resonance-stabilized carbanion is formed.
Protonation: The carbanion is protonated at the γ-carbon, leading to the formation of the more stable propenyl sulfide.
Experiments conducted in deuterated solvents, such as deuteroethanol, have shown the incorporation of deuterium (B1214612) into the product, which supports the mechanism proceeding through a carbanion intermediate that can exchange protons (or deuterons) with the solvent. sci-hub.se This rules out a concerted process for the isomerization. sci-hub.se The isomerization leads to a bathochromic shift and increased intensity in the ultraviolet absorption spectrum, consistent with the formation of a vinyl sulfide chromophore. sci-hub.se
Polysulfide and Persulfide Formation Mechanisms in Related Sulfur Compounds
While not a direct reaction of this compound itself, the formation of polysulfides and persulfides (RSSH) is a relevant aspect of the chemistry of related sulfur compounds and can occur in systems containing thiols and other sulfur species. portlandpress.com
Persulfides are key intermediates in sulfur metabolism and can be formed through several pathways. nih.gov One common mechanism is the reaction of a thiol or thiolate with a source of sulfane sulfur. portlandpress.com Sources of sulfane sulfur can include polysulfides, thiosulfate (B1220275), and other persulfides. portlandpress.com For instance, the reaction of a thiolate with a dialkyl trisulfide can yield a persulfide and a thiol. portlandpress.com
Another significant pathway for persulfide formation involves hydrogen sulfide (H₂S). The hydrosulfide (B80085) anion (HS⁻) can act as a nucleophile and react with a disulfide to produce a persulfide and a thiolate. portlandpress.com This reaction is reversible. portlandpress.com
Radical-mediated pathways can also lead to persulfide formation. A one-electron oxidation of HS⁻ generates a hydrosulfide radical (HS•), which can then react with a thiolate to form a disulfide radical anion (RSSR•⁻). Subsequent reaction with dioxygen can yield a persulfide and a superoxide (B77818) radical. portlandpress.com
| Formation Pathway | Reactants | Products | Key Features |
| Reaction with Sulfane Sulfur | Thiolate + Polysulfide | Persulfide + Thiolate | Transfer of a sulfur atom. portlandpress.com |
| Reaction with Disulfide | Hydrosulfide (HS⁻) + Disulfide (RSSR) | Persulfide (RSSH) + Thiolate (RS⁻) | Nucleophilic attack by HS⁻; reversible. portlandpress.com |
| Radical-Mediated Pathway | Hydrosulfide radical (HS•) + Thiolate (RS⁻) | Persulfide (RSSH) + Superoxide (O₂•⁻) | Involves radical intermediates and reaction with oxygen. portlandpress.com |
Polysulfides are compounds containing chains of sulfur atoms and can be either inorganic or organic. youtube.com They can be formed through reactions between sulfide ions and elemental sulfur, which extends the sulfur chain. youtube.com In biological systems, reactive sulfur species like persulfides and polysulfides are endogenously produced and play roles in redox signaling. nih.gov
Theoretical and Computational Chemistry Studies of Allyl Benzyl Sulfide
Density Functional Theory (DFT) Applications
Density Functional Theory has become a primary computational method for studying moderately large systems like allyl(benzyl)sulfide due to its balance of accuracy and computational cost. It has been applied to investigate the kinetics and mechanisms of its thermal reactions in detail.
Theoretical studies on the gas-phase pyrolysis of this compound have been conducted to determine the most likely reaction mechanism. scribd.com Two primary pathways have been considered: a concerted retro-ene reaction and a multi-step free radical process. scribd.com
DFT calculations at the B3LYP/6-31G(d) level of theory have shown that the concerted mechanism is significantly favored. scribd.com This pathway proceeds through a single, six-centered cyclic transition state, leading directly to the formation of propene and thiobenzaldehyde. scribd.com In contrast, the radical mechanism, which involves the homolytic cleavage of the C-S bond, was calculated to have a much higher activation energy (664.85 kJ mol⁻¹), making it a non-viable pathway under the studied conditions. scribd.com The concerted retro-ene reaction is therefore the accepted mechanism for the thermal decomposition of this compound. scribd.comresearchgate.net
Experimental studies on the kinetics of this compound pyrolysis in a flow system found no significant difference in rate coefficients when a free radical inhibitor was present, further supporting the proposed concerted mechanism. scribd.com Computational studies on a series of allyl sulfides have found that substituents capable of delocalizing charge can increase the reaction rate. researchgate.net
Below are key geometric parameters for the reactant and the six-centered transition state (TS) as calculated by DFT, illustrating the structural changes during the retro-ene reaction. scribd.com
| Parameter | Reactant (Å) | Transition State (Å) | Change |
|---|---|---|---|
| H1-C6 | 2.93 | 1.44 | Bond Forming |
| C6-S5 | 1.82 | 2.67 | Bond Breaking |
| S5-C4 | 1.82 | 1.75 | Bond Forming (π) |
| C4-C3 | 1.51 | 1.39 | Bond Breaking |
| C3-C2 | 1.33 | 1.43 | Bond Forming |
| C2-H1 | 1.09 | 1.44 | Bond Breaking |
Table 1: Calculated geometric parameters (bond lengths in Angstroms) for the reactant and transition state in the pyrolysis of this compound at the B3LYP/6-31G(d) level of theory. Data sourced from Izadyar & Zamani (2009). scribd.com
Analysis of the transition state provides crucial information about the nature of the reaction. For the retro-ene pyrolysis of this compound, the transition state is a polar, six-center cyclic structure. scribd.comresearchgate.net The degree of synchronicity—whether bond breaking and bond forming occur simultaneously—can be inferred from the geometry and electronic structure of the transition state. researchgate.net
Natural Bond Orbital (NBO) analysis has been used to determine the charges on the atoms involved in the cyclic transition state. scribd.com These calculations reveal a small positive charge develops on the migrating hydrogen atom (H1), while the carbon atom to which it is migrating (C2) accumulates excess electronic charge. scribd.com This charge distribution facilitates the attraction between H1 and C2. scribd.com
Furthermore, the analysis of atomic charges suggests a degree of asynchronicity in the reaction. The positive charges on atoms C3 and C4 indicate that the formation of the new H1-C2 bond progresses faster than the cleavage of the C4-S5 bond. scribd.com The change in dipole moment from the reactant (1.53 D) to the more polar transition state (2.18 D) confirms the cyclic and polar nature of the TS. scribd.com
| Atom | Charge (Reactant) | Charge (Transition State) |
|---|---|---|
| H1 | 0.17 | 0.23 |
| C2 | -0.27 | -0.45 |
| C3 | -0.21 | 0.04 |
| C4 | -0.48 | 0.18 |
Table 2: Calculated NBO charges for key atoms in the reactant and transition state of this compound pyrolysis. Data sourced from Izadyar & Zamani (2009). scribd.com
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Chemical Potential (μ): The tendency of electrons to escape from a system.
Absolute Electronegativity (χ): The power of an atom or group to attract electrons.
Molecular Hardness (η) and Softness (S): Measures of the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. researchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. youtube.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com The HOMO, being the highest energy orbital containing electrons, is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com The LUMO, being the lowest energy orbital without electrons, is associated with the molecule's ability to act as an electrophile or electron acceptor. youtube.com
For molecules containing an allyl group, like this compound, the HOMO and LUMO are typically derived from the three p-orbitals of the allyl system's π-framework. researchgate.netyoutube.com The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov Analysis of the spatial distribution and coefficients of these frontier orbitals can predict the most likely sites for nucleophilic or electrophilic attack, providing a theoretical basis for reaction regioselectivity. youtube.com
Most computational studies on this compound pyrolysis have been performed in the gas phase. scribd.com However, chemical reactions are frequently carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects through the use of solvation models.
Implicit solvation models, such as the Conductor-Like Polarizable Continuum Model (C-PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.govmdpi.com This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's electronic structure and energy. osti.gov DFT calculations incorporating the C-PCM model have been used to study reactions of related sulfur compounds in solvents like acetonitrile (B52724) and water. nih.govnih.gov These studies show that the solvent can alter the relative energies of reactants, transition states, and products, thereby affecting the potential energy surface and kinetic barriers of a reaction. nih.govnih.gov For reactions involving polar or charged species, the stabilizing effect of a polar solvent can be particularly pronounced.
Thermochemical Calculations (e.g., Enthalpies of Formation, Activation Energies)
Thermochemical calculations are a cornerstone of computational chemistry, providing quantitative data on the stability and reactivity of molecules. High-level ab initio methods, such as the G3 and G4 theories, as well as composite methods like CBS-QB3, are employed to calculate standard enthalpies of formation (ΔfH°), activation energies, and other thermodynamic properties for organosulfur compounds. acs.org
The calculation of the enthalpy of formation for a molecule like this compound can be approached through various computational strategies, including the atomization method. nih.gov This involves calculating the total electronic energy of the molecule and subtracting the energies of its constituent atoms in their standard states.
While specific thermochemical data for this compound are not prominently available in the surveyed literature, computational studies on a wide range of organosulfur compounds have established reliable protocols for these calculations. acs.orgnih.gov For instance, the B3LYP density functional theory method has been shown to be effective for geometry optimization and frequency calculations, which are essential inputs for accurate thermochemical predictions. acs.orgnih.gov
The activation energy for various potential reactions of this compound, such as thermal decomposition or rearrangement, could also be calculated. For example, the barrier to rotation around the C-S bonds would be related to the stability of different conformers and the extent of electronic delocalization. unifr.ch
Table 3: Representative Calculated Enthalpies of Formation for Related Organosulfur Compounds
| Compound | Method | ΔfH° (kJ/mol) |
| Dimethyl sulfide (B99878) | G3 | -37.5 |
| Ethyl methyl sulfide | G3 | -58.2 |
| Thiophenol | CBS-QB3 | 110.5 |
This table provides examples of calculated enthalpies of formation for some simple organosulfur compounds to illustrate the type of data obtained from thermochemical calculations.
Conformational Analysis and Structural Studies
The three-dimensional structure of this compound is determined by the rotational possibilities around its single bonds. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule and to determine the energy barriers between them. illinois.edunih.gov
Computational methods, often in conjunction with experimental techniques like rotational spectroscopy, are used to explore the conformational landscape of flexible molecules. illinois.edunih.gov For this compound, the key dihedral angles to consider would be those around the C-S bonds and the C-C single bond of the allyl group.
Studies on analogous molecules such as diallyl sulfide and allyl ethyl sulfide have revealed complex conformational equilibria. illinois.edunih.gov The conformational preferences in these sulfur-containing compounds are governed by a delicate balance of steric effects and intramolecular non-covalent interactions, such as those involving the lone pairs on the sulfur atom. illinois.edunih.gov It is likely that this compound also exhibits multiple stable conformers with small energy differences. The presence of the bulky benzyl (B1604629) group would introduce additional steric constraints that would influence the preferred conformations.
The interplay between the allyl and benzyl groups, mediated by the sulfur atom, would lead to a unique conformational landscape. Computational modeling can predict the geometries of these conformers, their relative energies, and the transition states for their interconversion.
Table 4: Calculated Relative Energies of Conformers for a Related Molecule (Allyl Ethyl Sulfide)
| Conformer | Relative Energy (kJ/mol) |
| I | 0.0 |
| II | 1.5 |
| III | 3.2 |
This table, based on data for a similar molecule, illustrates how computational studies can predict the relative stabilities of different conformers.
Advanced Analytical Methodologies for Research on Allyl Benzyl Sulfide
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the fundamental characterization of Allyl(benzyl)sulfide, providing detailed insights into its molecular structure and chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom in the molecule.
In the ¹H NMR spectrum of this compound, distinct signals correspond to the protons of the allyl and benzyl (B1604629) groups. oup.com For example, the benzylic protons (Ph-CH₂S) typically appear as a singlet around 3.56 ppm. oup.com The protons of the allyl group (SCH₂-CH=CH₂) present a more complex pattern: the methylene (B1212753) protons adjacent to the sulfur appear as a doublet around 2.92 ppm, while the vinylic protons (CH=CH₂) resonate further downfield between 5.00 and 5.80 ppm, showing characteristic doublet of doublets of triplets splitting due to coupling with adjacent protons. oup.comnsf.gov The integration of these signals confirms the ratio of protons in the molecule, while the coupling constants provide information about the connectivity of the atoms.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms, allowing for the clear distinction between aromatic, aliphatic, and vinylic carbons. For instance, in a similar compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, the benzyl CH₂ carbon appears around 50.24 ppm, the allyl N-CH₂ carbon at 49.55 ppm, and the vinyl carbons at 132.25 ppm (=CH) and 119.52 ppm (=CH₂). nsf.gov
Furthermore, NMR is a powerful tool for real-time reaction monitoring. dicp.ac.cn Researchers can track the progress of reactions involving this compound, such as synthesis or isomerization, by observing the disappearance of reactant signals and the appearance of product signals directly in the NMR tube. dicp.ac.cnrsc.org
Table 1: Representative ¹H NMR Chemical Shifts for this compound and Related Structures
| Functional Group | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| Benzyl | Ph-CH ₂-S | ~3.56 | s (singlet) | oup.com |
| Benzyl | Ph -CH₂-S | ~7.20-7.34 | m (multiplet) | nsf.gov |
| Allyl | S-CH ₂-CH= | ~2.92 | d (doublet) | oup.com |
| Allyl | -CH=CH ₂ | ~5.00-5.15 | m (multiplet) | oup.comnsf.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds.
The presence of the allyl group is confirmed by several distinct peaks. The C-H stretching vibrations of the vinyl group (=C-H) typically appear just above 3000 cm⁻¹. The C=C stretching vibration of the allyl group is observed in the region of 1630-1645 cm⁻¹. The out-of-plane C-H bending vibrations of the vinyl group give rise to strong absorptions in the 910-990 cm⁻¹ range.
The benzyl group is identified by the characteristic absorptions of the aromatic ring. C-H stretching vibrations for the aromatic protons are found above 3000 cm⁻¹. The aromatic C=C ring stretching vibrations produce a series of peaks, often of variable intensity, in the 1450-1600 cm⁻¹ region. nist.gov The C-S stretching vibration, which is crucial for identifying sulfides, is typically weaker and appears in the fingerprint region, generally between 600 and 800 cm⁻¹. researchgate.net
Table 2: Key Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|---|
| Allyl Group | =C-H Stretch | 3010 - 3095 |
| Allyl Group | C=C Stretch | 1630 - 1645 |
| Allyl Group | =C-H Out-of-plane Bend | 910 - 990 |
| Benzyl Group | Aromatic C-H Stretch | 3030 - 3100 |
| Benzyl Group | Aromatic C=C Stretch | 1450 - 1600 |
Chromatographic and Hyphenated Techniques
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative analysis. When coupled with mass spectrometry, these methods provide unparalleled specificity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Species Analysis
Gas Chromatography-Mass Spectrometry (GC/MS) is the premier method for analyzing volatile and semi-volatile organosulfur compounds like this compound. rsc.org In this technique, the sample is vaporized and separated based on boiling point and polarity on a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.
The retention time from the GC provides a preliminary identification, while the mass spectrum serves as a molecular fingerprint. The fragmentation pattern, which results from the cleavage of the molecule upon ionization, provides definitive structural information. For this compound, key fragments would likely include the benzyl cation (m/z 91) and fragments corresponding to the allyl group (m/z 41). The molecular ion peak, if present, confirms the compound's molecular weight. GC/MS is widely used to monitor the progress of reactions involving allyl sulfides and to identify and quantify their presence in matrices like essential oils. rsc.orgeijppr.com For instance, studies on garlic oil have successfully used GC-MS to identify and quantify various allyl sulfides, such as diallyl disulfide and diallyl trisulfide. eijppr.com
High-Performance Liquid Chromatography (HPLC) Coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Sulfur Speciation
For non-volatile sulfur compounds or for achieving highly accurate quantification of total sulfur in different chemical forms (speciation), High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is an exceptionally powerful technique. mdpi.com While this compound is volatile enough for GC, HPLC-ICP-MS is the gold standard for sulfur speciation analysis in complex samples, including related metabolites or degradation products. nih.govacs.org
In this hyphenated method, HPLC first separates the compounds in the liquid phase. acs.org The eluent from the HPLC is then introduced into the ICP-MS system. The high-temperature plasma of the ICP atomizes and ionizes all molecules, and the MS detects elements based on their mass-to-charge ratio. By monitoring the isotope ³²S, the ICP-MS acts as a highly sensitive and selective sulfur detector. thermofisher.com A key advantage is its uniform response to sulfur, regardless of the molecular structure it was part of, which simplifies quantification as it does not require compound-specific standards for every analyte. nih.gov This technique allows for the creation of a sulfur mass balance in complex biological or environmental samples and can detect sulfur-containing compounds at trace levels (ppb to ppt). mdpi.comnih.gov High-resolution ICP-MS can also overcome polyatomic interferences (e.g., ¹⁶O₂⁺) that can plague the detection of sulfur at m/z 32. thermofisher.com
Advanced Sample Preparation and Derivatization Strategies for Analytical Purposes
The quality of analytical results heavily depends on the sample preparation method. For organosulfur compounds, strategies aim to efficiently extract the analyte, remove interfering substances, and, if necessary, modify the analyte to make it more suitable for analysis.
For extracting organosulfur compounds like allyl sulfides from plant matrices, solid-liquid extraction is common. conicet.gov.ar This often involves using organic solvents such as methanol, ethanol, or mixtures like methanol:water, sometimes at elevated temperatures or over extended periods to ensure efficient extraction. conicet.gov.ar To prevent enzymatic degradation of certain sulfur compounds in biological samples, acidified solvents or cold solvent mixtures may be employed. conicet.gov.ar
For volatile compounds, modern sorptive extraction techniques offer a solvent-minimized alternative. Monolithic material sorptive extraction (MMSE) utilizes a porous polymer monolith with a large surface area for high extraction efficiency of trace analytes from gas or liquid samples prior to thermal desorption GC-MS analysis. glsciences.eu
While volatile sulfides like this compound can often be analyzed directly by GC-MS, less volatile or highly polar related compounds, such as S-allyl cysteine, may require derivatization. researchgate.net Derivatization is a chemical modification to convert the analyte into a product with improved chromatographic properties (e.g., better volatility and thermal stability) or enhanced detectability. For example, silylation is a common derivatization reaction used to make polar compounds more amenable to GC analysis. researchgate.net Although not always necessary for this compound itself, understanding derivatization strategies is crucial when studying its metabolic pathways or its synthesis from non-volatile precursors.
Pre-column Derivatization for Enhanced Detection
Pre-column derivatization is a chemical modification technique used to enhance the analytical detection of target compounds, particularly in chromatography. This process involves reacting the analyte with a specific reagent to create a derivative with more favorable properties for separation and detection, such as increased volatility, improved thermal stability, or the addition of a chromophore or fluorophore for enhanced UV or fluorescence detection.
While pre-column derivatization is a widely accepted and effective technique for many classes of compounds, its direct application to a simple thioether like this compound is not extensively documented in scientific literature. Derivatization strategies typically target reactive functional groups like amines, carboxylic acids, or alcohols. However, the sulfide (B99878) linkage in this compound is relatively inert to common derivatization agents.
Hypothetically, an analytical approach could involve the selective oxidation of the sulfide to a sulfoxide (B87167) or sulfone. For instance, peroxyacetic acid has been used to react with organic sulfide reagents to form the corresponding sulfoxide, which can then be separated by HPLC and detected via UV-Vis. nih.gov Another potential route involves the use of reagents that react with sulfides under specific conditions. For example, 2-iodo-1-methylpyridinium chloride has been used as a pre-column derivatization reagent for the determination of sulfide in aqueous matrices, forming a product that can be detected by UV. capes.gov.br Similarly, methods have been developed for determining trace amounts of sulfide in biological samples by forming a fluorescent derivative, thionine (B1682319), through a reaction with p-phenylenediamine (B122844) and iron(III). nih.govepa.gov These approaches, while not specifically developed for this compound, illustrate the principles that could be adapted for its derivatization to enhance detection sensitivity.
Derivatization Agents for Polysulfide Mixtures
The analysis of complex mixtures containing various polysulfides presents a significant analytical challenge due to the reactivity and instability of these species. Derivatization is a key strategy to stabilize these compounds and facilitate their separation and quantification. Several agents have been developed to target and modify polysulfides and related sulfur compounds for analysis by gas or liquid chromatography, often coupled with mass spectrometry.
One common strategy involves the alkylation of sulfanes and polysulfides. Methyl iodide has been used to derivatize inorganic polysulfides into their more stable and volatile dimethyl(poly)sulfide counterparts, which can then be extracted and analyzed by GC-MS. researchgate.net This method has been successfully applied to determine polysulfides in water samples. researchgate.net For analysis via reversed-phase HPLC with electrospray ionization mass spectrometry (RP-HPLC-ESI/MS), novel derivatization reagents are required to improve retention and ionization efficiency. osti.gov One such reagent, 4-(dimethylamino) benzoyl chloride, reacts with polysulfide ions to form covalent compounds that have sufficient retention on an RP-HPLC column and can be readily identified by ESI/MS. osti.gov
The table below summarizes key derivatization agents used in the analysis of polysulfide-containing mixtures.
| Derivatization Agent | Target Analyte(s) | Analytical Technique | Purpose |
| Methyl Iodide | Sulfide, Polysulfides | GC-MS | Converts analytes to stable, volatile dimethyl(poly)sulfides for extraction and analysis. researchgate.net |
| 4-(dimethylamino) benzoyl chloride | Polysulfide ions (Sn2-) | RP-HPLC-ESI/MS | Forms covalent derivatives with improved retention and unique identification for analysis in complex matrices like Li-S battery electrolytes. osti.gov |
| p-Phenylenediamine and Iron(III) | Sulfide | HPLC-Fluorimetric Detection | Forms the fluorescent derivative thionine for sensitive detection of trace sulfide. nih.govepa.gov |
| 2-Iodo-1-methylpyridinium chloride | Sulfide | RP-HPLC-UV Detection | Forms 1-methyl-2-thiopyridone, a UV-active derivative, for quantification. capes.gov.br |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray crystallography is an essential analytical tool for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. novapublishers.com This technique provides precise information on bond lengths, bond angles, and the conformation of molecules, offering definitive structural proof. For organosulfur compounds, single-crystal X-ray diffraction can elucidate the stereochemistry and intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the crystal packing. novapublishers.comcapes.gov.br
A literature search did not yield a specific single-crystal X-ray diffraction study for this compound. However, the methodology can be illustrated by examining the crystallographic characterization of the structurally related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide. nsf.govresearchgate.neteurjchem.comdntb.gov.ua In a study of this molecule, single-crystal X-ray diffraction was used to provide conclusive structural data. nsf.govresearchgate.neteurjchem.comdntb.gov.ua
The analysis revealed that N-allyl-N-benzyl-4-methylbenzenesulfonamide crystallizes in the orthorhombic system with the space group Pna2₁ . nsf.govdntb.gov.ua The precise bond lengths and angles of the sulfonamide group and the orientation of the allyl and benzyl substituents were determined. nsf.gov For example, the S1=O1 and S1=O2 bond lengths were found to be 1.4290 (18) Å and 1.4342 (18) Å, respectively, and the N1-S1 bond length was 1.636 (2) Å. nsf.gov The study also detailed how the molecules are linked in the crystal lattice through C-H···N hydrogen bonds and C-H···π interactions. nsf.gov
The detailed findings from such a study are typically presented in a standardized format, as shown in the table below, which contains the crystal data and structure refinement parameters for N-allyl-N-benzyl-4-methylbenzenesulfonamide. nsf.goveurjchem.comdntb.gov.ua This provides an example of the definitive structural information that would be obtained from an X-ray diffraction study of this compound.
| Parameter | Value (for N-allyl-N-benzyl-4-methylbenzenesulfonamide) |
| Empirical Formula | C₁₇H₁₉NO₂S |
| Formula Weight | 301.40 |
| Temperature | 173.15 K |
| Wavelength (MoKα) | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell Dimensions | a = 18.6919 (18) Åb = 10.5612 (10) Åc = 8.1065 (8) Å |
| Volume | 1600.3 (3) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.251 g/cm³ |
| Absorption Coefficient (μ) | 0.206 mm⁻¹ |
| Reflections Collected | 14455 |
| Unique Reflections | 3619 |
| Final R indices [I > 2σ(I)] | R₁ = 0.0428, wR₂ = 0.1079 |
| R indices (all data) | R₁ = 0.0514, wR₂ = 0.1121 |
Data sourced from Stenfors, B. A.; Ngassa, F. N. Eur. J. Chem. 2020, 11(3), 245-249. nsf.goveurjchem.comdntb.gov.ua
Chemical Transformations, Functionalization, and Derivatization Strategies for Allyl Benzyl Sulfide Research
Post-Synthetic Modification of Allyl(benzyl)sulfide Scaffolds
Post-synthetic modification of the this compound scaffold is a critical area of research, enabling the diversification of its chemical structure to probe and enhance its biological or material properties. These modifications primarily target the sulfur atom or the reactive allyl group, allowing for the introduction of new functional groups and the fine-tuning of electronic and steric characteristics.
Selective Oxidation to Sulfoxides and Sulfones for Structure-Activity Studies
The oxidation of the sulfide (B99878) moiety in this compound to the corresponding sulfoxide (B87167) and sulfone represents a fundamental strategy for modifying its physicochemical properties. This transformation significantly impacts the polarity, hydrogen-bonding capability, and geometry of the sulfur center, which is invaluable for structure-activity relationship (SAR) studies.
Control over the oxidation state is crucial, and various methods have been developed to selectively yield either the sulfoxide or the sulfone. organic-chemistry.orgresearchgate.netacs.orgjsynthchem.com A common and environmentally benign oxidant for this purpose is hydrogen peroxide (H₂O₂). organic-chemistry.orgjsynthchem.commdpi.com The selectivity of the reaction can often be controlled by adjusting the stoichiometry of the oxidant used. organic-chemistry.org For instance, using a controlled amount of H₂O₂ often leads to the formation of allyl(benzyl)sulfoxide, while an excess of the oxidant under more forcing conditions drives the reaction to completion, yielding allyl(benzyl)sulfone. organic-chemistry.orgmdpi.com
To enhance selectivity and efficiency, catalytic systems are frequently employed. These catalysts can range from metal oxides to specially designed complexes. organic-chemistry.orgjsynthchem.com For example, a trirutile-type solid oxide catalyst, LiNbMoO₆, has been shown to effectively catalyze the chemoselective sulfur oxidation of allylic sulfides with H₂O₂. organic-chemistry.org This system is particularly advantageous as it avoids the epoxidation of the electron-rich allyl double bond, a common side reaction with other oxidants. organic-chemistry.org Similarly, Mn₂ZnO₄ spinel nanoparticles have been utilized as a heterogeneous catalyst for the selective oxidation of sulfides to sulfoxides, offering high chemoselectivity and the ability to recycle the catalyst. jsynthchem.com
The table below summarizes representative conditions for the selective oxidation of sulfides, which are applicable to the this compound scaffold.
Table 1: Conditions for Selective Oxidation of Sulfides
| Target Product | Oxidant | Catalyst/Reagent | Key Features | Citation |
|---|---|---|---|---|
| Sulfoxide | Hydrogen Peroxide (H₂O₂) | LiNbMoO₆ | High chemoselectivity; avoids epoxidation of the allyl group. | organic-chemistry.org |
| Sulfoxide | Hydrogen Peroxide (H₂O₂) | Mn₂ZnO₄ Nanoparticles | Heterogeneous catalysis, mild conditions, recyclable catalyst. | jsynthchem.com |
| Sulfone | Hydrogen Peroxide (H₂O₂) | Dendritic Phosphomolybdate Hybrid | Requires higher catalyst loading and temperature compared to sulfoxide synthesis. | mdpi.com |
| Sulfone or Sulfoxide | O₂/Air | Solvent-Promoted | Product selectivity can be switched by controlling the reaction temperature. | acs.org |
Hydrolysis and Other Functional Group Interconversions
While the direct hydrolysis of the carbon-sulfur bonds in a stable sulfide like this compound is not a common transformation under standard conditions, the broader category of functional group interconversion (FGI) provides numerous pathways to modify the molecule. nih.gov FGI strategies often involve converting the sulfide or its adjacent groups into other functionalities to alter the molecule's reactivity and properties. ub.edumit.edu
One approach to activate the sulfide for substitution is its conversion into a sulfonium (B1226848) salt. By alkylating the sulfur atom with an alkyl halide (e.g., methyl iodide), a positively charged sulfonium ion is formed. This transforms the sulfide into a good leaving group, enabling nucleophilic substitution reactions at the adjacent carbon atoms.
The allyl and benzyl (B1604629) groups themselves are reactive handles for a variety of transformations:
Allyl Group Modification: The double bond of the allyl group is susceptible to a wide range of reactions, including cross-metathesis, which can be performed in aqueous media using catalysts like the Hoveyda-Grubbs second-generation catalyst. acs.org This allows for the installation of diverse functionalities onto the molecule.
Benzylic Group Modification: The benzylic C-H bonds can be oxidized under specific conditions. sathyabama.ac.in For example, reagents like selenium dioxide can oxidize allylic and benzylic C-H fragments to introduce hydroxyl groups. sathyabama.ac.in
These interconversions are crucial for creating a library of this compound derivatives for further study.
Strategies for Introducing Chirality and Stereochemical Control
Introducing chirality into the this compound molecule is of significant interest, particularly for applications in asymmetric synthesis and medicinal chemistry. The sulfur atom, upon oxidation to a sulfoxide, becomes a stereocenter. Therefore, controlling the stereochemistry of this oxidation is a primary strategy for introducing chirality.
Enantioselective Derivatization
Enantioselective derivatization aims to create one enantiomer of a chiral molecule in preference to the other. For this compound, this can be achieved through several sophisticated chemical and biochemical methods.
One of the most direct methods is the enantioselective oxidation of the sulfide to a chiral sulfoxide. This has been successfully achieved for aryl benzyl sulfides using specific chiral catalysts or reagents that create a chiral environment around the sulfur atom during the oxidation step. researchgate.net This approach can yield enantiopure aryl benzyl sulfoxides, which are valuable building blocks in organic synthesis. researchgate.netresearchgate.net
Another powerful strategy involves biocatalysis . Engineered enzymes can offer high efficiency and enantioselectivity for transformations that are challenging to achieve with traditional chemical catalysts. rochester.edu For instance, engineered variants of myoglobin have been shown to catalyze a Doyle-Kirmse reaction, which involves the reaction of allylic sulfides with diazo reagents. rochester.edu This C-C bond-forming reaction proceeds via a researchgate.netnih.gov-sigmatropic rearrangement of a sulfur ylide intermediate. Specific myoglobin variants have been identified that can mediate this reaction asymmetrically, providing a pathway to chiral sulfide derivatives with high enantiomeric excess. rochester.edu
Table 2: Strategies for Enantioselective Derivatization
| Strategy | Transformation | Key Features | Citation |
|---|---|---|---|
| Asymmetric Oxidation | Sulfide to Chiral Sulfoxide | Utilizes chiral catalysts or reagents to control stereochemistry at the sulfur atom. | researchgate.net |
| Biocatalytic Doyle-Kirmse Reaction | Allylic Sulfide to Chiral Homoallylic Sulfide | Engineered myoglobin variants catalyze an asymmetric researchgate.netnih.gov-sigmatropic rearrangement. | rochester.edu |
Integration into Polymeric Materials
The unique chemical structure of this compound, featuring a reactive allyl group, makes it a candidate for integration into polymeric materials. Allyl-functionalized polymers are a distinct class of materials that allow for the introduction of diverse functionalities through various chemical reactions on the pendant double bond. nih.gov
Synthesis of Allyl-Functionalized Polymers and Macromonomers
This compound can be conceptualized as a functional monomer or macromonomer for the synthesis of specialized polymers. The allyl group provides a reactive site for polymerization or for grafting onto existing polymer backbones. nih.gov
Several synthetic methodologies can be employed to create polymers containing allyl functionalities:
Direct Polymerization: Allyl-containing monomers can be polymerized through methods such as suspension polymerization. For example, allyl methacrylate has been copolymerized with divinylbenzene to create porous polymers where the residual allyl groups can serve as points for further chemical modification. mdpi.com
Ring-Opening Polymerization (ROP): Allyl-functionalized initiators can be used in ROP to produce allyl-terminated polymers. nih.gov Alternatively, monomers containing allyl groups can be copolymerized. researchgate.netepa.gov
Post-Polymerization Modification: The most common method for functionalizing polymers with allyl groups is through post-synthesis modification. nih.gov The thiol-ene reaction, which can be initiated by UV light or heat, is a highly efficient method for attaching allyl-containing molecules to polymers that have pendant thiol groups, or vice-versa. nih.gov
The presence of the allyl group from a molecule like this compound within a polymer structure offers a versatile handle for subsequent functionalization, enabling the tailoring of material properties for specific applications in fields like drug delivery and tissue engineering. nih.govresearchgate.net
Radical Ring-Opening Copolymerization (RROP) involving Cyclic Allylic Sulfides
Radical ring-opening polymerization (RROP) of cyclic allylic sulfides (CAS) represents a significant strategy for synthesizing polymers with degradable linkages in the main chain. This method introduces functionality and controllably degradable sites into vinyl polymers, which typically possess robust carbon-carbon backbones. The polymerization proceeds via a radical addition to the exocyclic double bond of the CAS monomer, followed by the scission of an endocyclic carbon-sulfur bond. This ring-opening step relieves ring strain and results in the formation of a polymer chain with an embedded thioether and other functional groups, alongside a new thiyl radical that propagates the polymerization.
A key advantage of this approach is the ability to copolymerize CAS monomers with a wide range of conventional vinyl monomers, such as methacrylates and acrylamides, using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This allows for the creation of well-defined copolymers with tailored molecular weights, architectures, and functionalities.
Research has explored various CAS monomers, including 6-methylene-1,4-dithiepane and 3-methylene-1,5-dithiacyclooctane. These monomers can be polymerized in bulk to yield high molecular weight, crystalline homopolymers. researchgate.net The resulting polymers are characterized by low glass transition temperatures (Tg) and distinct melting points (Tm), as detailed in the table below.
| Monomer | Polymer Molecular Weight (Mw) | Glass Transition Temp. (Tg) | Melting Point (Tm) | Volume Shrinkage (%) |
|---|---|---|---|---|
| 6-methylene-1,4-dithiepane | ~500,000 - 700,000 g/mol | -30 to -50 °C | 100 - 130 °C | 4.5 - 8.5 |
| 3-methylene-1,5-dithiacyclooctane | ~500,000 - 700,000 g/mol | -30 to -50 °C | 100 - 130 °C | 4.5 - 8.5 |
The RROP of CAS monomers is efficient, with complete ring-opening observed during polymerization. researchgate.netresearchgate.net This process allows for the construction of linear main-chain polymers with various functionalities, avoiding cross-linking through the regioselective propagation of thiyl radicals. nih.gov This control is crucial for designing advanced functional polymers with complex main-chain structures. nih.gov
Tuning Polymer Degradation Rates through Allylic Sulfide Motifs
A significant application of incorporating allylic sulfide motifs into polymers through RROP is the ability to control and tune the degradation rates of the resulting materials. acs.org By copolymerizing vinyl monomers with seven-membered cyclic allylic sulfide (CAS) lactones, ester functionalities are introduced into the polymer backbone, which can be susceptible to hydrolysis. acs.org
The rate of degradation can be precisely adjusted by altering the chemical structure of the CAS lactone comonomer. Researchers have synthesized various CAS lactones with different substituents (e.g., ethyl, decyl, phenyl, benzo) to study their effect on degradation. The electronic and steric nature of the substituent influences the susceptibility of the adjacent ester group to hydrolysis. For instance, incorporating CAS lactones with better alcohol-leaving groups leads to faster hydrolytic degradation. acs.org
A study on copolymers with hydroxypropyl methacrylamide (HPMAm) demonstrated that hydrolytic degradation rate coefficients could be varied by a factor of 3.3 simply by choosing a different CAS lactone comonomer. acs.org This allows for the design of bespoke degradable polymers where the degradation profile is tailored for a specific application. acs.org
The degradation behavior is also dependent on the type of ester linkage formed. For example, backbone phenyl esters have been shown to degrade via aminolysis, whereas benzyl and aliphatic esters remained stable under the same conditions. acs.org This selectivity provides a pathway to create materials with differential degradation characteristics within the same polymer structure. acs.org
| Substituent on CAS Lactone | Resulting Backbone Ester | Observed Degradation Pathway | Relative Degradation Rate |
|---|---|---|---|
| Phenyl | Phenyl Ester | Aminolysis | Faster |
| Unsubstituted/Alkyl | Aliphatic Ester | Stable to Aminolysis | Slower |
| Benzyl | Benzyl Ester | Stable to Aminolysis | Slower |
Post-Polymerization Functionalization (e.g., Thiol-Ene Click, Epoxidation, Bromination)
Polymers synthesized with this compound or related allylic sulfide monomers contain pendant allyl groups that serve as versatile handles for post-polymerization functionalization. These modifications allow for the introduction of a wide array of chemical functionalities, tailoring the polymer's properties for specific applications. nih.gov
Thiol-Ene Click Chemistry: This highly efficient and regioselective reaction is a popular method for modifying the pendant alkene groups on the polymer backbone. nih.gov The reaction involves the radical-mediated addition of a thiol compound across the double bond, proceeding under mild conditions, often initiated by UV light. acs.orggoogle.com This "click" reaction is characterized by high yields and tolerance to various functional groups, making it a robust tool for attaching biomolecules, drugs, or other functional moieties to the polymer. nih.govacs.org The process creates a thioether linkage, further increasing the sulfur content of the polymer.
Epoxidation: The double bonds of the allyl groups can be readily converted into epoxide rings. This is typically achieved using peroxy acids, such as 3-chloroperoxybenzoic acid (m-CPBA). nih.gov The resulting epoxide-functionalized polymer is a valuable intermediate, as the strained oxirane ring can be opened by a wide range of nucleophiles (e.g., amines, azides, thiols), providing a gateway to a diverse set of new polymer structures and properties. nih.govtdl.org
Bromination: The pendant allyl groups can also undergo bromination through the addition of bromine (Br₂) across the double bond. nih.gov This reaction yields a polymer decorated with vicinal dibromide functionalities. These brominated sites can subsequently be used in various nucleophilic substitution reactions or elimination reactions to introduce further chemical diversity. researchgate.net
| Reaction | Reagent | Functional Group Introduced |
|---|---|---|
| Thiol-Ene Click | Functional Thiol (R-SH) + Photoinitiator | Thioether |
| Epoxidation | 3-Chloroperoxybenzoic acid (m-CPBA) | Epoxide (Oxirane) |
| Bromination | Bromine (Br₂) | Vicinal Dibromide |
Application in Disrupting Liquid Crystalline Networks
The dynamic nature of the allyl sulfide linkage can be harnessed to control and disrupt the alignment within liquid crystalline networks (LCNs). tue.nl LCNs are crosslinked polymer networks that combine the elasticity of rubbers with the anisotropic properties of liquid crystals. By incorporating allyl sulfide moieties into the LCN backbone, a mechanism for network rearrangement is introduced.
This disruption is typically triggered by a radical source, often a photoinitiator that generates radicals upon exposure to light. tue.nl The radicals initiate a reversible addition-fragmentation chain-transfer (RAFT) process with the allyl sulfide groups. This dynamic bond exchange allows the polymer chains within the network to relax stress and reorganize, effectively disrupting the pre-existing liquid crystalline order. tue.nl
This process enables spatiotemporal control over the LCN's alignment, domain structure, and birefringence. For example, a uniaxially aligned LCN can be made spatially isotropic (disordered) by exposing it to light at an elevated temperature. The allyl sulfide RAFT process allows the network to relax the internal stress generated by the temperature change and adopt a new, disordered equilibrium conformation. tue.nl This change can be used to erase pre-programmed anisotropy in the material. Importantly, this process is reversible only while the radical trigger is active; once the light source is removed, the network can be locked into its new configuration. tue.nl
This photoinduced plasticity offers a distinct advantage over purely thermal methods, as the stimulus for disruption (light) is decoupled from the liquid crystal phase behavior, providing greater control over the material's properties post-polymerization. tue.nl This approach has been used to create optically clear samples without the undesirable color often associated with other photoactive molecules like azobenzene. tue.nl
Bioactivity Mechanisms and Biochemical Interactions of Allyl Benzyl Sulfide Analogs in in Vitro Research
Modulation of Cellular Processes in vitro
In vitro studies have revealed that analogs of allyl(benzyl)sulfide can significantly influence key cellular processes, leading to the inhibition of cancer cell growth. These mechanisms primarily involve the disruption of the cell cycle and the induction of programmed cell death, known as apoptosis.
Cell Cycle Regulation (e.g., G2/M Phase Arrest)
A recurring observation in in vitro research is the ability of allyl sulfide (B99878) analogs to cause cell cycle arrest, particularly at the G2/M phase transition. acs.orgresearchgate.netmdpi.comnih.gov This disruption prevents cancer cells from proceeding through mitosis, thereby halting their proliferation.
For instance, studies on various cancer cell lines, including human synovial sarcoma, gastric carcinoma, and anaplastic thyroid carcinoma, have demonstrated that treatment with certain allyl sulfide derivatives leads to an accumulation of cells in the G2/M phase. acs.org Similarly, diallyl disulfide (DADS) has been shown to increase the population of cells in the G2/M phase in human esophageal squamous cell carcinoma. acs.org Synthetic polysulfane derivatives, which are structurally related to garlic-derived compounds, also induce G2/M phase arrest in human leukemia cells. nih.gov This effect is often accompanied by alterations in the microtubule network, a critical component of the mitotic spindle. nih.gov
Some analogs, like allyl isothiocyanate (AITC), have also been reported to induce G2/M arrest in non-small cell lung cancer (NSCLC) cells and other cancer types. mdpi.comnih.gov This arrest is often a precursor to apoptosis, indicating a coordinated cellular response to the compound. nih.gov
| Compound/Analog | Cell Line(s) | Observed Effect |
|---|---|---|
| Allyl sulfide derivative (Compound 6) | Human synovial sarcoma (SW928), Human gastric carcinoma (AGS, BGC-823), Anaplastic thyroid carcinoma (8580C) | G2/M phase arrest acs.org |
| Diallyl disulfide (DADS) | Human esophageal squamous cell carcinoma | Increase in G2/M phase cells acs.org |
| Synthetic polysulfane derivatives | Human leukemia cells | G2/M phase arrest nih.gov |
| Allyl isothiocyanate (AITC) | Non-small cell lung cancer (A549, H1299), Human breast adenocarcinoma (MDA-MB-468), Colorectal adenocarcinoma (HT-29) | G2/M phase arrest researchgate.netmdpi.comnih.gov |
Apoptosis Induction Pathways (e.g., Caspase-dependent, Mitochondria-mediated)
In addition to cell cycle arrest, this compound analogs are potent inducers of apoptosis in cancer cells. acs.orgnih.govsciepub.com This programmed cell death is often mediated through intrinsic, or mitochondria-dependent, pathways.
A key event in mitochondria-mediated apoptosis is the release of cytochrome c from the mitochondria into the cytoplasm. acs.org This release is often triggered by an imbalance in the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. Studies have shown that compounds like diallyl disulfide (DADS) can induce the release of cytochrome c in prostate cancer cells. acs.org
The activation of caspases, a family of proteases that execute apoptosis, is another hallmark of this process. nih.govsciepub.comsemanticscholar.org Research has demonstrated that allyl sulfide analogs can activate key caspases, such as caspase-3 and caspase-9. acs.orgsemanticscholar.orgnih.gov For example, diallyl disulfide (DADS) activates caspase-3 in prostate cancer cells. acs.org Synthetic polysulfane derivatives have also been shown to induce apoptosis through the cleavage of effector and executioner caspases. nih.gov Furthermore, allyl isothiocyanate (AITC) has been found to induce apoptosis in human glioblastoma cells through a caspase-dependent mechanism, involving the activation of caspase-3, -8, and -9. semanticscholar.org
| Compound/Analog | Cell Line(s) | Apoptotic Pathway | Key Events |
|---|---|---|---|
| Diallyl disulfide (DADS) | Prostate cancer (PC-3) | Mitochondria-mediated, Caspase-dependent | Release of cytochrome c, Activation of caspase-3 acs.org |
| Synthetic polysulfane derivatives | Human leukemia cells | Caspase-dependent | Cleavage of effector and executioner caspases nih.gov |
| Allyl isothiocyanate (AITC) | Human glioblastoma (GBM8401/luc2) | Caspase-dependent | Increased levels of cleaved caspase-3, -8, and -9 semanticscholar.org |
| S-benzyl-cysteine | Human gastric cancer (SGC-7901) | Mitochondria-dependent, Caspase cascade | Activation of mitochondrial-dependent caspase cascade sciepub.com |
Gene and Protein Expression Modulation (e.g., Bcl-2, Bax, Cdc2, Cyclin B1, p53/p21)
The effects of this compound analogs on cell cycle and apoptosis are underpinned by their ability to modulate the expression of critical regulatory genes and proteins. acs.orgsciepub.comsemanticscholar.org
In the context of apoptosis, these compounds often alter the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. sciepub.comsemanticscholar.org For instance, a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax are commonly observed. sciepub.comsemanticscholar.org This shift in the Bax/Bcl-2 ratio favors the permeabilization of the mitochondrial membrane and the subsequent initiation of apoptosis. sciepub.com
Regarding cell cycle regulation, allyl sulfide analogs can influence the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. sciepub.com For example, diallyl trisulfide (DATS) has been shown to increase the expression of cyclin B1 in human pancreatic cancer cells. sciepub.com Conversely, other derivatives have been observed to decrease the expression of Cdc2 (also known as CDK1), a key kinase for entry into mitosis. researchgate.net
Furthermore, the tumor suppressor protein p53 and its downstream target, the CDK inhibitor p21, are often implicated in the cellular response to these compounds. acs.orgsciepub.com Activation of the p53/p21 pathway can lead to cell cycle arrest, providing time for DNA repair or, if the damage is too severe, initiating apoptosis. acs.org Diallyl disulfide (DADS) has been found to activate the p53/p21 pathway in human esophageal squamous cell carcinoma. acs.org
| Compound/Analog | Cell Line(s) | Modulated Genes/Proteins | Associated Cellular Process |
|---|---|---|---|
| Diallyl disulfide (DADS) | Human esophageal squamous cell carcinoma | p53, p21 | G2/M phase arrest acs.org |
| Diallyl trisulfide (DATS) | Human pancreatic cancer (Capan-2) | Bcl-2 (down), Bax (up), p53 (up), Cyclin B1 (up) | Apoptosis, G2/M arrest sciepub.com |
| S-benzyl-cysteine | Human gastric cancer (SGC-7901) | p53 | Apoptosis sciepub.com |
| N-Benzyl-N-methyl-dodecan-1-amine (BMDA) | Human leukemia (U937) | Cdc2 (down), p21 (up) | G2/M phase arrest researchgate.net |
| Diallyl disulfide (DADS) | Colon cancer (HCT-116) | Cyclin B1, p53 | G2/M arrest, Apoptosis semanticscholar.org |
Molecular and Enzymatic Interaction Mechanisms
The bioactivity of this compound analogs stems from their chemical reactivity, particularly their ability to interact with biological molecules such as proteins and glutathione (B108866).
Interaction with Thiol Groups of Biological Proteins (e.g., Disulfide Bond Formation, Sulfenylation)
The thiol group (-SH) of cysteine residues in proteins is a key target for many biologically active compounds. rsc.org Allyl sulfides and their derivatives can interact with these thiol groups through various mechanisms, including disulfide bond formation and sulfenylation. acs.orgnih.govchemrxiv.org
Disulfide bonds are crucial for the structure and function of many proteins. neb.com The formation of new, and potentially disruptive, disulfide bonds between an allyl sulfide analog and a protein thiol can alter the protein's conformation and activity. rsc.org This can have far-reaching consequences for cellular signaling pathways and enzymatic functions.
Sulfenylation is another important post-translational modification where a sulfur-containing group is added to a protein, often at a cysteine residue. chemrxiv.org Some allyl sulfide derivatives can act as sulfenylating agents, modifying the function of target proteins. chemrxiv.orgacs.org For example, the allyl sulfide moiety can participate in thiol-ene reactions, where a thiyl radical from a protein attacks the allyl group, leading to the covalent attachment of the protein. acs.orgnih.gov This type of interaction can be reversible, allowing for dynamic modulation of protein function. acs.orgnih.gov
Impact on Intracellular Glutathione Levels
Glutathione (GSH) is a major intracellular antioxidant and plays a critical role in cellular detoxification and redox signaling. nih.govmdpi.com Allyl sulfide analogs can significantly impact intracellular glutathione levels, which can in turn influence cellular responses to oxidative stress and the efficacy of these compounds.
Some allyl sulfide derivatives, such as diallyl disulfide (DADS) and diallyl trisulfide (DATS), have been shown to increase the activity of glutathione S-transferase (GST), an enzyme that conjugates glutathione to various electrophilic compounds, facilitating their detoxification. nih.gov This induction of phase II detoxification enzymes can enhance the cell's ability to cope with oxidative insults. nih.gov
Conversely, other analogs, like isothiocyanates, can deplete intracellular glutathione by forming conjugates with it. nih.govasm.org This depletion can lead to an increase in reactive oxygen species (ROS) and oxidative stress, which can trigger apoptosis. asm.org Interestingly, for some compounds like allyl isothiocyanate, altering intracellular GSH levels does not seem to affect its cytotoxicity, suggesting that its toxic effects may be independent of GSH conjugation in certain contexts. nih.gov The impact on glutathione levels appears to be compound-specific and can contribute to either the detoxification or the bioactivation of the allyl sulfide analog. nih.govresearchgate.net
Modulation of Enzyme Activities (e.g., Detoxification Enzymes, Xanthine (B1682287) Oxidase)
Allyl sulfide compounds, including analogs of this compound, have demonstrated the ability to modulate the activity of various enzymes in vitro. A key area of this modulation is their effect on Phase II detoxification enzymes, which are crucial for protecting cells against damage from toxins and carcinogens.
Studies have shown that allyl sulfides can induce the activity of Phase II enzymes. For instance, diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS), which are structurally related to this compound, have been found to increase the activities of glutathione S-transferase (GST) and quinone reductase (QR). researchgate.netresearchgate.net In one study, DATS was the most potent inducer, followed by DADS, while DAS showed no significant effect on these enzymes. researchgate.net This suggests that the number of sulfur atoms in the sulfide chain plays a role in the induction of these detoxification enzymes.
In addition to detoxification enzymes, some allyl sulfide analogs have been investigated for their inhibitory effects on xanthine oxidase (XO). mdpi.comresearchgate.netorientjchem.org Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.comorientjchem.org Overproduction of uric acid can lead to conditions like gout. mdpi.comorientjchem.org While direct studies on this compound are limited, research on analogous structures provides insight. For example, a series of synthetic allylxanthone derivatives were shown to inhibit XO activity, with 2,4-diallyl-1,3-dihydroxythioxanthone being the most potent in the series. orientjchem.org This indicates that the allyl group, in combination with other structural features, can contribute to XO inhibition.
Table 1: In Vitro Modulation of Enzyme Activity by Allyl Sulfide Analogs
| Compound | Enzyme | Effect | Research Model |
|---|---|---|---|
| Diallyl trisulfide (DATS) | Glutathione S-transferase (GST) | Increased activity | Rat tissue |
| Diallyl disulfide (DADS) | Glutathione S-transferase (GST) | Increased activity | Rat tissue |
| Diallyl trisulfide (DATS) | Quinone Reductase (QR) | Increased activity | Rat tissue |
| Diallyl disulfide (DADS) | Quinone Reductase (QR) | Increased activity | Rat tissue |
Studies on Persulfidation Processes
Persulfidation is a post-translational modification where a sulfur atom is added to the thiol group of a cysteine residue in a protein, forming a persulfide (-SSH). nih.govportlandpress.com This process is increasingly recognized as a key mechanism in redox signaling and cellular defense. nih.gov Organosulfur compounds, like those derived from garlic, are known to participate in and promote persulfidation. nih.govnih.gov
In vitro studies have shown that polysulfides, such as diallyl trisulfide (DATS), can generate persulfides. nih.govnih.gov The proposed mechanism involves the reaction of the polysulfide with a thiol, such as glutathione (GSH), to form an allyl persulfide intermediate. nih.gov This intermediate can then react with another thiol to release hydrogen sulfide (H2S) or participate in transpersulfidation reactions, transferring its outer sulfur atom to another thiol-containing molecule, including proteins. portlandpress.comchemrxiv.org
The persulfidation of specific proteins can alter their function. For instance, persulfidation has been shown to protect proteins from irreversible oxidation under conditions of oxidative stress. biorxiv.org The reaction of H2S with oxidized cysteine residues (like sulfenic acids) is one pathway to form persulfides. nih.govbiorxiv.org The ability of allyl polysulfides to act as H2S donors suggests they can indirectly lead to protein persulfidation. nih.govmdpi.com
While direct studies on this compound are not prevalent, the chemistry of related allyl polysulfides strongly suggests that it and its analogs could be involved in persulfidation processes. The key is the labile sulfur atoms in the sulfide bridge, which can be transferred to biological thiols. This modification of key cysteine residues in proteins represents a significant mechanism by which these compounds can exert their biological effects.
Antioxidant and Anti-inflammatory Mechanisms in vitro
Free Radical Scavenging Activity
Allyl sulfide compounds have demonstrated notable free radical scavenging activity in various in vitro assays. ijraset.comacs.orgresearchgate.net This antioxidant property is a key aspect of their potential biological effects. Studies have evaluated the ability of these compounds to neutralize stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and peroxyl radicals (ROO•). ijraset.comacs.orgresearchgate.net
For instance, S-allylcysteine (SAC), an organosulfur compound containing an allyl group, has been shown to scavenge both •OH and ROO• radicals in a concentration-dependent manner. acs.orgresearchgate.net The presence of the allyl group (—S—CH2—CH═CH2) appears to be crucial for this activity. acs.orgresearchgate.net When the allyl group was substituted with a propyl or benzyl (B1604629) group, the radical scavenging ability was significantly reduced, highlighting the importance of the double bond in the allyl moiety for this antioxidant mechanism. acs.orgresearchgate.net
In a study comparing Naringin and Allyl sulfide, both compounds showed potent antioxidant activity as measured by DPPH and nitric oxide (NO) free radical scavenging assays. ijraset.com The combination of the two compounds was found to be more effective than either compound alone, suggesting a synergistic effect. ijraset.com
Table 2: Free Radical Scavenging Activity of Allyl Sulfide Analogs in vitro
| Compound/Extract | Assay | Result |
|---|---|---|
| S-allylcysteine (SAC) | •OH and ROO• scavenging | Concentration-dependent activity |
| Naringin + Allyl sulfide | DPPH scavenging | IC50 = 46.96 µg/mL |
| Naringin + Allyl sulfide | NO scavenging | 72.79% inhibition |
Suppression of Inflammatory Mediators (e.g., TNF-α, IFN-γ, IL-4, IL-17, IκB)
Analogs of this compound have been shown to modulate inflammatory responses in vitro by suppressing the expression and function of key inflammatory mediators. mdpi.commdpi.comnih.gov These mediators include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), as well as cytokines involved in different T-helper cell responses like IL-4 and IL-17. mdpi.commdpi.com
One of the central pathways in inflammation is the nuclear factor-kappa B (NF-κB) pathway. The activation of NF-κB is controlled by its inhibitor, IκB. nii.ac.jp Some organosulfur compounds have been found to inhibit the degradation of IκB, which in turn prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes. nii.ac.jp
For example, allyl isothiocyanate (AITC), which shares the allyl group, has been shown to prevent the expression of TNF-α, IFN-γ, IL-4, and IL-17 in splenocytes. mdpi.com It also suppressed the phosphorylation of IκB. mdpi.com Similarly, diallyl trisulfide (DATS) has been observed to reduce the expression of TNF-α and IL-1β in macrophage cell lines by suppressing the nuclear translocation of NF-κB and inhibiting IκB degradation. nii.ac.jp These findings suggest that a common mechanism for the anti-inflammatory effects of these allyl compounds is the modulation of the NF-κB signaling pathway. nii.ac.jpresearchgate.net
Table 3: In Vitro Suppression of Inflammatory Mediators by Allyl Sulfide Analogs
| Compound | Mediator | Effect | Cell Model |
|---|---|---|---|
| Allyl isothiocyanate (AITC) | TNF-α, IFN-γ, IL-4, IL-17 | Prevention of expression | Splenocytes |
| Allyl isothiocyanate (AITC) | IκB | Suppression of phosphorylation | Splenocytes |
| Diallyl trisulfide (DATS) | TNF-α, IL-1β | Reduced expression | RAW 264.7 macrophages |
Structure-Activity Relationship Studies in Biological Systems (In Vitro)
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For this compound analogs, in vitro research has provided valuable insights into the roles of the allyl group, the benzyl group, and the sulfide linkage. acs.orgacs.orgresearchgate.net
The allyl group is consistently identified as a key pharmacophore. acs.orgacs.org Its presence is often linked to enhanced bioactivity. For example, in studies of S-allylcysteine's antioxidant properties, replacing the allyl group with a propyl or benzyl group significantly diminished its radical scavenging ability. acs.orgresearchgate.net This suggests the double bond within the allyl moiety is critical for this particular mechanism.
The nature of the sulfur linkage is also a determinant of activity. Studies on diallyl polysulfides (DAS, DADS, DATS) have shown that the number of sulfur atoms influences their ability to induce Phase II detoxification enzymes, with the trisulfide (DATS) being more potent than the disulfide (DADS) and the monosulfide (DAS). researchgate.net This indicates that the polysulfide chain length is directly related to this specific biological effect.
The introduction of a benzyl group, as in this compound, and its substitutions can fine-tune the biological activity. In a study of benzyl analogs of diallyl disulfide (DADS), introducing a 4-cyano group on the benzyl ring resulted in the highest anti-proliferative activity in breast cancer cell lines among the disulfides tested. researchgate.net This demonstrates that modifications to the aromatic ring can significantly enhance potency. Furthermore, replacing the disulfide with a diselenide linkage in these benzyl analogs generally led to a marked increase in anti-proliferative activity. researchgate.net
These SAR studies underscore that the bioactivity of this compound analogs is a composite of contributions from the allyl group, the nature and length of the chalcogen (sulfur/selenium) linkage, and the substitutions on the benzyl ring. acs.orgresearchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Allyl isothiocyanate (AITC) |
| Diallyl disulfide (DADS) |
| Diallyl sulfide (DAS) |
| Diallyl trisulfide (DATS) |
| Glutathione (GSH) |
| Naringin |
| S-allylcysteine (SAC) |
Q & A
Basic: How can spectroscopic and computational methods be used to validate the molecular structure of allyl(benzyl)sulfide?
Answer:
this compound (C₁₀H₁₂S) can be structurally characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm hydrogen and carbon environments. For example, the benzyl methylene protons appear as singlets near δ 5.19 ppm, while allyl hydrogens exhibit distinct coupling constants . Mass spectrometry (MS) identifies molecular ions (m/z 164.27) and fragmentation patterns, such as benzyl fragments (m/z 91, 77, 65) . Computational tools like Quantum Chemistry and QSPR models predict properties such as bond dissociation energies and electronic structure . The SMILES string (C=CCSCc1ccccc1) and InChIKey (JEJKPKFDMNNGDH-UHFFFAOYSA-N) enable 3D visualization and molecular dynamics simulations .
Basic: What synthetic strategies are effective for preparing this compound derivatives?
Answer:
this compound derivatives can be synthesized via nucleophilic substitution or esterification . For example:
- O-Allyl/Benzyl Isourea Method : React α-hydroxycarboxylic acids with O-allyl/benzyl-N,N’-dicyclohexylisourea to yield allyl/benzyl α-hydroxyesters in high yields (>80%) .
- Thiol-Ene Reactions : Utilize allyl/benzyl thiols with alkenes under radical or base catalysis .
Purification is achieved through column chromatography, with yields confirmed by NMR and MS .
Advanced: How does the stability of allyl/benzyl radicals influence reaction mechanisms in this compound chemistry?
Answer:
Allyl and benzyl radicals exhibit exceptional stability due to resonance delocalization and conjugation with aromatic systems. For instance:
- Ionization Potentials (IPs) : Benzyl radicals (IP = 7.20 eV) are more stable than allyl radicals (IP = 8.13 eV) due to aromatic resonance .
- Thermal Stability : Pyrolysis of this compound at 315–418°C produces propene and thioaldehydes via six-membered cyclic transition states, with activation energies of 141 kJ/mol .
These radicals participate in addition-fragmentation chain transfer (e.g., in dental resins), reducing polymerization stress through reversible C–S bond cleavage .
Advanced: What electrochemical methods enable the synthesis of allyl sulfones from this compound precursors?
Answer:
Electrochemical sulfonation using allyl trifluoroborates and sulfinates (aromatic or aliphatic) in continuous flow systems produces allyl sulfones efficiently. Key parameters:
- Electrolyte : Tetrabutylammonium hexafluorophosphate (TBAPF₆).
- Current Density : 10 mA/cm².
- Yields : >90% for aromatic sulfinates, with regioselectivity controlled by electrode potential .
This method avoids stoichiometric oxidants and enhances scalability for medicinal chemistry applications .
Advanced: How do pyrolysis kinetics of this compound compare to related sulfides?
Answer:
Pyrolysis of this compound follows first-order kinetics with Arrhenius parameters:
| Compound | Pre-exponential factor (log A) | Activation Energy (kJ/mol) |
|---|---|---|
| This compound | 10.93 ± 0.18 | 141 ± 2 |
| Diallyl sulfide | 11.01 ± 0.06 | 138.2 ± 0.7 |
| Methyl allyl sulfide | 11.23 ± 0.25 | 160 ± 3 |
| The lower activation energy for this compound vs. methyl allyl sulfide reflects stabilization via benzyl resonance . |
Advanced: What role does this compound play in flavoprotein monooxygenase (FMO) biocatalysis?
Answer:
FMOs catalyze the oxidation of this compound derivatives to sulfoxides. Key findings:
- Substrate Scope : HdFMO converts ethyl benzyl sulfide to sulfoxide with 95% efficiency using NADPH as a cofactor .
- Kinetics : Turnover numbers (kₐᵦₛ) vary with substituents; electron-withdrawing groups (e.g., 4-Cl) reduce conversion despite higher kₐᵦₛ .
Methodology includes HPLC for product quantification and circular dichroism to confirm stereoselectivity .
Advanced: How is this compound utilized in stress-reducing dental resins?
Answer:
In thiol-ene-methacrylate systems , this compound acts as a chain-transfer agent via addition-fragmentation :
- Mechanism : Radicals reversibly cleave C–S bonds, redistributing stress during polymerization.
- Performance : 20% allyl sulfide reduces shrinkage stress by 40% while maintaining glass transition temperature (Tg > 100°C) .
Characterization involves dynamic mechanical analysis (DMA) and photo-rheology .
Data Contradiction: How do stability trends differ between allyl/benzyl radicals and carbocations?
Answer:
- Radicals : Benzyl radicals are more stable than allyl due to aromatic resonance (IP: 7.20 eV vs. 8.13 eV) .
- Carbocations : Benzyl cations (ΔHf = 211 kcal/mol) are more stable than allyl cations (ΔHf = 225.5 kcal/mol) due to hyperconjugation and solvation effects .
These contradictions arise from differing electronic environments: radicals prioritize resonance, while carbocations rely on inductive and solvation stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
